TP0427736 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPLYNIVZJPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP0427736 Hydrochloride: A Deep Dive into its Mechanism of Action as a Novel ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK5, this compound effectively modulates the TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes, including growth, differentiation, and fibrosis. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of androgenic alopecia, by mitigating the inhibitory effects of TGF-β on hair follicle cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in numerous physiological and pathological processes. Dysregulation of this pathway is a hallmark of various diseases, including cancer and fibrotic disorders. A key mediator of TGF-β signaling is the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor (TβRI). Upon binding of TGF-β to its type II receptor, ALK5 is recruited and phosphorylated, leading to the activation of downstream signaling cascades, primarily through the phosphorylation of Smad2 and Smad3 proteins.
This compound has emerged as a highly potent and selective inhibitor of ALK5 kinase activity. Its ability to specifically block this initial step in the TGF-β signaling cascade makes it a valuable tool for researchers studying this pathway and a promising candidate for therapeutic development. This document will explore the core mechanism of action of this compound, present the quantitative data supporting its activity, and provide detailed insights into the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, this compound prevents the phosphorylation of its downstream targets, Smad2 and Smad3. This disruption of the canonical TGF-β/Smad signaling pathway has been demonstrated in various preclinical models.
The sequence of events is as follows:
-
TGF-β Ligand Binding: Under normal physiological conditions, TGF-β binds to the TGF-β type II receptor (TβRII).
-
Receptor Complex Formation: The ligand-bound TβRII recruits and forms a heterodimeric complex with ALK5 (TβRI).
-
ALK5 Phosphorylation and Activation: TβRII, a constitutively active kinase, phosphorylates ALK5 in its glycine-serine-rich (GS) domain, leading to the activation of the ALK5 kinase.
-
Smad2/3 Phosphorylation: Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.
-
Smad Complex Formation and Nuclear Translocation: Phosphorylated Smad2/3 forms a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates into the nucleus.
-
Gene Transcription Regulation: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (Smad-binding elements) in the promoter regions of target genes, thereby regulating their expression.
This compound intervenes at step 4 by inhibiting the kinase activity of ALK5, thus preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.
Figure 1: Signaling pathway of this compound's inhibitory action on the TGF-β/ALK5/Smad cascade.
Quantitative Data and In Vitro/In Vivo Efficacy
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 Value | Reference |
| ALK5 Kinase Activity | Kinase Inhibition Assay | - | 2.72 nM | [1][2][3] |
| ALK3 Kinase Activity | Kinase Inhibition Assay | - | 836 nM | [1][2][3] |
| TGF-β1-induced Smad2/3 Phosphorylation | ELISA | A549 cells | 8.68 nM | [1][2][3] |
IC50: Half maximal inhibitory concentration.
The data clearly indicates that this compound is a highly potent inhibitor of ALK5, with an IC50 in the low nanomolar range.[1][2][3] Furthermore, it exhibits significant selectivity for ALK5 over ALK3, another member of the TGF-β type I receptor family, with a selectivity ratio of over 300-fold.[1][2] This selectivity is crucial for minimizing off-target effects. The inhibitory effect on the downstream signaling is confirmed by the potent inhibition of TGF-β1-induced Smad2/3 phosphorylation in A549 human lung carcinoma cells.[1][2][3]
Table 2: Cellular and In Vivo Effects of TP0427736
| Effect | Model System | Outcome | Reference |
| Growth Inhibition Rescue | Human Outer Root Sheath Cells | Rescued TGF-β1 and TGF-β2 induced growth inhibition | [4] |
| Smad2 Phosphorylation | Mouse Skin (Topical Application) | Significantly decreased Smad2 phosphorylation | [4] |
| Hair Follicle Cycle | Mouse Model | Elongated the anagen (growth) phase of hair follicles | [4] |
In cell-based assays, TP0427736 rescued the growth inhibition of human outer root sheath cells caused by TGF-β1 and TGF-β2, demonstrating its potential to counteract the negative effects of TGF-β on hair follicle proliferation.[4] In vivo studies using a mouse model with synchronized hair depilation showed that topical application of TP0427736 significantly reduced Smad2 phosphorylation in the skin and led to an elongation of the anagen phase of the hair cycle.[4] These findings provide a strong rationale for its investigation as a treatment for androgenic alopecia.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of TP0427736 on the kinase activity of ALK5.
-
Principle: A recombinant ALK5 enzyme is incubated with a specific substrate (e.g., a peptide containing the Smad2 phosphorylation site) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified using an antibody specific for the phosphorylated substrate in an ELISA format.
-
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase assay buffer
-
ATP
-
Biotinylated substrate peptide
-
This compound
-
Streptavidin-coated microplate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Add kinase assay buffer, substrate, and ATP to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the recombinant ALK5 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Incubate and wash the plate.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
The IC50 value is calculated from the dose-response curve.
-
Figure 2: Workflow for the ALK5 Kinase Inhibition Assay (ELISA-based).
Smad2/3 Phosphorylation Assay in A549 Cells (Western Blot)
This cell-based assay determines the ability of TP0427736 to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.
-
Principle: A549 cells are pre-treated with TP0427736 and then stimulated with TGF-β1 to induce Smad2/3 phosphorylation. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Smad2/3 and total Smad2/3.
-
Materials:
-
A549 cells
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., β-actin) to normalize the data.
-
References
TP0427736 Hydrochloride: A Selective ALK5 Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1][2][3] ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway, a critical regulator of numerous cellular processes including growth, differentiation, apoptosis, and immune response.[4] Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in a variety of pathological conditions, most notably in fibrosis and cancer progression.[4][5] this compound has emerged as a valuable research tool for investigating the therapeutic potential of ALK5 inhibition in various disease models. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathway context for this compound.
Data Presentation: Inhibitory Activity and Selectivity
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This compound demonstrates high potency and selectivity for ALK5.
| Target | IC50 (nM) | Kinase Family | Comments |
| ALK5 (TGF-βRI) | 2.72 | Serine/Threonine Kinase | Primary Target.[1][2][3][6] |
| ALK3 (BMPR1A) | 836 | Serine/Threonine Kinase | Over 300-fold selectivity for ALK5 over ALK3.[1][2][3][6] |
| TGF-β1-induced Smad2/3 Phosphorylation (in A549 cells) | 8.68 | Cellular Activity | Demonstrates potent inhibition of the downstream signaling cascade in a cellular context.[1][2][3] |
ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[4] this compound exerts its effect by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[3][4]
Caption: The ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized protocols for key experiments involving this compound, based on available information.
In Vitro Kinase Inhibitory Activity Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.
Objective: To determine the concentration of this compound required to inhibit 50% of ALK5 kinase activity (IC50).
Methodology:
-
Immobilization: Recombinant ALK5 protein is coated onto the wells of a microplate.
-
Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated with the immobilized ALK5.
-
Kinase Reaction: A reaction mixture containing a specific substrate for ALK5 and ATP is added to initiate the phosphorylation reaction.
-
Detection: The level of substrate phosphorylation is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This is often a primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibitory activity assay.
Cellular Inhibition of Smad2/3 Phosphorylation Assay
This cell-based assay assesses the ability of this compound to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a relevant cell line, such as A549 human lung carcinoma cells.[3]
Objective: To determine the concentration of this compound required to inhibit 50% of TGF-β1-induced Smad2/3 phosphorylation in cells (IC50).
Methodology:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded in microplates.[3]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).[3]
-
Stimulation: TGF-β1 is added to the cell culture to induce the phosphorylation of Smad2/3.[3]
-
Cell Lysis: After a defined incubation time, the cells are lysed to release the intracellular proteins.[3]
-
Detection (ELISA or Western Blot): The levels of phosphorylated Smad2/3 are quantified. For a high-throughput ELISA-based method, cell lysates are transferred to an antibody-coated plate to capture total Smad2/3, and a labeled antibody specific for phosphorylated Smad2/3 is used for detection.[3]
-
Data Analysis: The IC50 value is determined from the concentration-response curve.[3]
Caption: Workflow for the cellular Smad2/3 phosphorylation assay.
In Vivo Studies
TP0427736 has been investigated in in vivo models, particularly in the context of hair growth. In a mouse model of androgenic alopecia, topical application of TP0427736 was shown to elongate the anagen (growth) phase of hair follicles.[6][7] These studies involved the depilation of dorsal hair in mice to synchronize the hair cycle, followed by topical application of a TP0427736 lotion.[6][8] The primary endpoint was the histological analysis of the anagen to catagen (transition) phase ratio.[8] Results indicated that TP0427736 significantly increased the anagen hair region ratios and inhibited the testosterone-induced transition to the catagen phase.[8]
Conclusion
This compound is a highly potent and selective inhibitor of ALK5 kinase activity. Its ability to effectively block the TGF-β signaling pathway in both biochemical and cellular assays makes it an invaluable tool for researchers investigating the roles of this pathway in health and disease. The demonstrated in vivo activity in preclinical models further highlights its potential for therapeutic development in areas such as fibrosis and androgenic alopecia.[2][6][8] This technical guide provides a foundational understanding of this compound for scientific professionals engaged in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pieronline.jp [pieronline.jp]
A Technical Guide to TP0427736 Hydrochloride in TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of TP0427736 hydrochloride, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.
Introduction to TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, most notably in fibrosis and cancer, where it can paradoxically switch from a tumor suppressor to a promoter of metastasis.[1]
The canonical TGF-β pathway is initiated when a TGF-β ligand binds to a type II receptor (TβRII), a serine/threonine kinase.[2] This binding recruits and phosphorylates a type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] The activated ALK5 kinase then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[3][5] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2][6]
This compound: A Selective ALK5 Inhibitor
This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5 (TβRI).[7][8] By inhibiting ALK5, it effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade initiated by TGF-β.[9][10] This targeted inhibition makes TP0427736 a valuable tool for researching the roles of TGF-β signaling and a potential therapeutic candidate for diseases driven by its overactivation.[7]
Mechanism of Action
TP0427736 acts as an ATP-competitive inhibitor of the ALK5 kinase.[11] It binds to the ATP-binding site of the ALK5 cytoplasmic domain, preventing the phosphorylation of SMAD2 and SMAD3 and subsequent gene transcription.
Quantitative Data
This compound has demonstrated high potency and selectivity in both biochemical and cell-based assays. Its inhibitory activity is summarized below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Kinase Assay | ALK5 (TβRI) | IC50 | 2.72 nM | [7][8][9][11] |
| Biochemical Kinase Assay | ALK3 (BMPR1A) | IC50 | 836 nM | [7][8][9][11] |
| Cell-Based Assay | A549 cells (Human Lung Carcinoma) | IC50 (pSMAD2/3) | 8.68 nM | [7][8][9] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target by 50%.
-
The data indicates that TP0427736 is over 300-fold more selective for ALK5 than for ALK3, a related receptor in the TGF-β superfamily.[7][9][11]
Experimental Protocols
To assess the activity of ALK5 inhibitors like TP0427736, standardized biochemical and cell-based assays are crucial. Below are representative protocols.
Biochemical ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant ALK5.[4]
Objective: To determine the IC50 value of this compound against ALK5 kinase.
Materials:
-
Recombinant active ALK5 kinase[4]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™)[4][13]
-
Kinase substrate (e.g., Casein or a specific peptide)[14]
-
This compound serial dilutions
-
96-well or 384-well assay plates[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13]
-
Plate reader (Luminometer)[4]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of TP0427736 in DMSO and further dilute in kinase reaction buffer. Prepare solutions of ALK5 enzyme, substrate, and ATP at desired concentrations in reaction buffer.[4]
-
Compound Addition: Add the diluted TP0427736 solutions to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Enzyme Addition: Add the ALK5 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[4]
-
Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[13]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13]
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Cell-Based TGF-β Reporter Assay
This assay measures the inhibition of TGF-β-induced gene expression in a cellular context.[15][16]
Objective: To determine the IC50 of TP0427736 in blocking TGF-β-induced SMAD-dependent transcription.
Materials:
-
HEK293 or A549 cells stably or transiently transfected with a SMAD-responsive reporter vector (e.g., SBE-luciferase).[17][18]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound serial dilutions.
-
Recombinant human TGF-β1.[9]
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.[4]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.[9]
-
Compound Pre-treatment: Replace the medium with low-serum medium containing the serial dilutions of TP0427736. Incubate for 2 hours.[9]
-
Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration known to induce a robust response (e.g., 1 ng/mL).[9]
-
Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.[4]
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.[9]
-
Reporter Assay: Measure the firefly luciferase activity (from the SBE reporter) and Renilla luciferase activity (from a co-transfected control vector for normalization) using a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition of the TGF-β-induced signal for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
The Canonical TGF-β Signaling Pathway
The diagram below illustrates the key steps in the canonical TGF-β/SMAD signaling pathway and highlights the point of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 17. invivogen.com [invivogen.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Investigating TP0427736 Hydrochloride for Androgenic Alopecia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by the miniaturization of hair follicles, driven by androgen-dependent mechanisms. A key signaling pathway implicated in the pathogenesis of AGA is the Transforming Growth Factor-beta (TGF-β) pathway, which promotes the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. TP0427736 hydrochloride has emerged as a promising therapeutic candidate for AGA. This potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), the type I receptor for TGF-β, has been shown to counteract the inhibitory effects of TGF-β on hair follicle cells. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the core signaling pathways involved.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting ALK5, a serine/threonine kinase receptor.[1][2][3][4][5][6] In androgenic alopecia, androgens upregulate the production of TGF-β in dermal papilla cells.[3][7] TGF-β then binds to its type II receptor (TβRII), which in turn recruits and phosphorylates ALK5. This activation of ALK5 initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins, Smad2 and Smad3.[1][3][5] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes that lead to growth inhibition of hair follicle cells and the premature termination of the anagen phase.[3]
This compound competitively binds to the ATP-binding site of ALK5, preventing its autophosphorylation and subsequent activation.[4][5] By inhibiting ALK5, this compound effectively blocks the TGF-β-induced phosphorylation of Smad2/3, thereby mitigating the downstream effects of TGF-β signaling.[1][3][5] This leads to a reduction in the growth inhibition of human outer root sheath cells and an elongation of the anagen phase in hair follicles.[2][3]
Below is a diagram illustrating the TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 Kinase Activity | ELISA | 2.72 | [1][3][4][5] |
| ALK3 Kinase Activity | ELISA | 836 | [1][4][5] |
| TGF-β1-induced Smad2/3 Phosphorylation (A549 cells) | ELISA | 8.68 | [1][4][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Androgenic Alopecia
| Treatment Group | Parameter | Result | Reference |
| TP0427736 (topical application) | Smad2 phosphorylation in mouse skin | Significantly decreased | [3] |
| TP0427736 (repeated topical application) | Hair follicle length during late anagen to catagen transition | Shortening suppressed | [3] |
| TP0427736 | Anagen hair region ratio after depilation (normal mice) | Significantly increased | [8] |
| TP0427736 + Testosterone (B1683101) | Testosterone-induced transition from anagen to catagen | Inhibited | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to evaluate the efficacy of this compound.
ALK5 Kinase Inhibitory Activity Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALK5.
-
Principle: A sandwich ELISA format is used to measure the phosphorylation of a substrate by ALK5.
-
Protocol Outline:
-
Coating: A 96-well microplate is coated with a substrate for ALK5.
-
Kinase Reaction: Recombinant ALK5 enzyme is incubated with ATP and varying concentrations of this compound in the coated wells.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured spectrophotometrically.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the percentage of ALK5 activity inhibition.
-
TGF-β-induced Smad2/3 Phosphorylation Assay (Cell-Based ELISA)
This assay determines the inhibitory effect of this compound on the TGF-β signaling pathway in a cellular context.
-
Cell Line: A549 human lung carcinoma cells are commonly used as they exhibit a robust TGF-β signaling response.
-
Protocol Outline:
-
Cell Culture: A549 cells are seeded in 96-well plates and cultured to a confluent monolayer.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: TGF-β1 is added to the wells to induce Smad2/3 phosphorylation.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated Smad2/3 and total Smad2/3 are quantified using a sandwich ELISA kit.
-
Data Analysis: The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated, and the IC50 value for the inhibition of phosphorylation is determined.
-
Human Outer Root Sheath (ORS) Cell Growth Inhibition Assay
This assay assesses the ability of this compound to rescue hair follicle cells from TGF-β-induced growth inhibition.
-
Cell Source: Primary human outer root sheath cells are isolated from hair follicles.
-
Protocol Outline:
-
Cell Culture: ORS cells are seeded in multi-well plates.
-
Treatment: Cells are treated with TGF-β1 in the presence or absence of varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation is assessed after a defined incubation period using methods such as the MTT assay or by counting cell numbers.
-
Data Analysis: The extent to which this compound reverses the growth-inhibitory effect of TGF-β1 is quantified.
-
In Vivo Mouse Model of Androgenic Alopecia
This model evaluates the in vivo efficacy of topically applied this compound on the hair growth cycle.
-
Animal Model: C57BL/6 mice are commonly used, as their hair follicles can be synchronized to the anagen phase by depilation.
-
Protocol Outline:
-
Synchronization of Hair Cycle: The dorsal hair of the mice is removed by waxing to induce a synchronized anagen phase.
-
Treatment: A solution or lotion containing this compound or a vehicle control is topically applied to the depilated area daily. In some studies, testosterone is co-administered to mimic AGA pathology.
-
Evaluation of Hair Growth: Hair regrowth is monitored and can be quantified by visual scoring, measuring the length of hair follicles from skin biopsies, and histological analysis of the anagen to catagen transition.
-
Pharmacodynamic Assessment: Skin biopsies can be collected to measure the levels of phosphorylated Smad2 to confirm target engagement in vivo.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the overall experimental workflow for investigating this compound and the logical relationships within the core signaling pathway.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for androgenic alopecia. Its potent and selective inhibition of ALK5 directly targets a key pathological mechanism in AGA, the TGF-β-mediated suppression of hair follicle growth. Preclinical studies have demonstrated its ability to block the downstream signaling cascade, protect hair follicle cells from growth inhibition, and promote the anagen phase of the hair cycle in vivo. The quantitative data and experimental findings summarized in this guide provide a strong rationale for the continued investigation and clinical development of this compound as a novel treatment for androgenic alopecia. Further research, including clinical trials in human subjects, is warranted to establish its safety and efficacy in this indication.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pieronline.jp [pieronline.jp]
TP0427736 Hydrochloride: A Novel ALK5 Inhibitor for Prolonging the Anagen Phase of Hair Follicles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by a progressive shortening of the anagen (growth) phase of the hair follicle cycle.[1][2] A key signaling pathway implicated in this process is the transforming growth factor-beta (TGF-β) pathway. TGF-β, often upregulated by androgens in the dermal papillae of AGA-affected follicles, promotes the transition from the anagen to the catagen (regression) phase, thereby inhibiting hair growth.[1][2] TP0427736 hydrochloride is a novel and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), that has shown promise in counteracting this effect and prolonging the anagen phase.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and experimental protocols related to the effects of this compound on hair follicles.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its effect by potently and selectively inhibiting ALK5 kinase activity.[1][5][6] This inhibition disrupts the downstream signaling cascade initiated by TGF-β. In the canonical TGF-β pathway, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes that promote the catagen phase. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2/3, thereby preventing the nuclear translocation of the SMAD complex and the subsequent gene transcription that leads to hair growth inhibition.[1][2]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line | Reference |
| ALK5 Kinase | IC50 | 2.72 nM | - | [1][5] |
| ALK3 Kinase | IC50 | 836 nM | - | [5] |
| TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | A549 cells | [5][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Topical this compound in a Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6 Mice (Normal) | Topical TP0427736 lotion | Significantly increased anagen hair region ratios after depilation. | [4] |
| C57BL/6 Mice (Testosterone-treated AGA model) | Topical TP0427736 lotion | Inhibited the testosterone-induced transition from anagen to catagen. | [4] |
| C57BL/6 Mice | Repeated topical application of TP0427736 | Suppressed the shortening of average hair follicle length during the late anagen to catagen transition. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Kinase Inhibitory Assay (ELISA-based)
This assay determines the concentration of this compound required to inhibit the activity of ALK5 kinase by 50% (IC50).
In Vivo Mouse Model for Hair Growth Assessment
This protocol is designed to evaluate the in vivo efficacy of topically applied this compound on hair follicle cycling in mice.
-
Animal Model: C57BL/6 mice are typically used as their hair follicles have a synchronized growth cycle.[4]
-
Hair Cycle Synchronization: The dorsal hair of the mice is depilated with wax to synchronize the hair follicles in the anagen phase.[4]
-
Treatment: Starting from day 10 after depilation, a lotion containing this compound or a vehicle control is applied topically to the depilated dorsal area.[4] For an AGA model, a testosterone (B1683101) solution can be co-administered.[4]
-
Histological Analysis: After a specified number of days of treatment, skin biopsies are collected from the treated area. These biopsies are then fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological examination.
-
Data Analysis: The ratio of hair follicles in the anagen phase versus the catagen/telogen phases is determined by microscopic analysis of the stained skin sections. The average length of hair follicles can also be measured.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for hair loss, particularly androgenetic alopecia, by targeting a key molecular pathway involved in the hair follicle cycle. Its high potency and selectivity for ALK5 make it a promising candidate for further development. The in vitro and in vivo data presented here provide a strong rationale for its mechanism of action and its efficacy in prolonging the anagen phase.
Future research should focus on clinical trials in human subjects to establish the safety and efficacy of topical this compound for the treatment of AGA. Dose-ranging studies will be necessary to determine the optimal concentration for therapeutic benefit while minimizing potential side effects. Furthermore, long-term studies are needed to assess the durability of the treatment effect and to monitor for any unforeseen adverse events. The development of a stable and cosmetically acceptable topical formulation will also be critical for patient compliance and commercial success.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ALK5 inhibitor | TargetMol [targetmol.com]
- 4. pieronline.jp [pieronline.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Profile of TP0427736 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is implicated in a variety of cellular processes, including growth, differentiation, and apoptosis.[3] Aberrant signaling has been linked to conditions such as fibrosis and androgenic alopecia (AGA).[1][3] In AGA, androgens are known to increase TGF-β production, which in turn inhibits the growth of hair follicle cells and shortens the anagen (growth) phase of the hair cycle.[1][4] By targeting ALK5, this compound effectively blocks the downstream signaling cascade, making it a promising therapeutic candidate for conditions driven by excessive TGF-β activity, particularly AGA.[1][4]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ALK5.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β type II receptor induces the recruitment and phosphorylation of the ALK5 receptor. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes responsible for inhibiting cell proliferation. This compound acts as an ATP-competitive inhibitor of ALK5, preventing the phosphorylation of Smad2/3 and thereby blocking the entire downstream signaling cascade.[1][3][5]
Data Presentation: In Vitro Inhibitory Activity
The potency and selectivity of this compound have been quantified in multiple in vitro assays. The data demonstrates high affinity for its primary target, ALK5, and significantly lower activity against related kinases, highlighting its selectivity.
| Assay Type | Target | Cell Line | Metric | Value | Citations |
| Cell-Free Kinase Assay | ALK5 (TGF-β RI) | N/A | IC50 | 2.72 nM | [1][2][5][6] |
| Cell-Free Kinase Assay | ALK3 (BMPR1A) | N/A | IC50 | 836 nM | [2][5] |
| Cell-Based Phosphorylation Assay | Smad2/3 | A549 | IC50 | 8.68 nM | [2][5] |
Table 1: Summary of quantitative in vitro data for this compound.
Note: The inhibitory effect on ALK5 is approximately 300-fold higher than the effect on ALK3, indicating significant selectivity.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to characterize this compound.
ALK5 Kinase Inhibitory Activity Assay
This assay quantifies the direct inhibitory effect of TP0427736 on ALK5 kinase activity in a cell-free system.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the phosphorylation of a substrate by the ALK5 enzyme. The reduction in phosphorylation in the presence of the inhibitor is quantified.[1]
-
Methodology:
-
Recombinant ALK5 enzyme is incubated in a microplate well with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.
-
Serial dilutions of this compound (or a vehicle control, e.g., DMSO) are added to the wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the wells are washed to remove non-bound reagents.
-
A phosphorylation-specific antibody conjugated to a detection enzyme (e.g., Horseradish Peroxidase - HRP) is added.
-
After incubation and washing, a chromogenic substrate for the detection enzyme is added.
-
The resulting colorimetric signal, which is proportional to the level of substrate phosphorylation, is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells
This cell-based assay confirms the mechanism of action of TP0427736 in a cellular context by measuring its ability to block the phosphorylation of Smad2/3, the direct downstream targets of ALK5.
-
Principle: A cell-based ELISA is employed to detect the levels of phosphorylated Smad2/3 within cells following stimulation with TGF-β1.
-
Methodology:
-
Cell Culture: A549 cells are seeded in 96-well plates and cultured overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or a DMSO vehicle control for 2 hours.[5]
-
Stimulation: TGF-β1 (e.g., 1 ng/mL) is added to the wells to induce Smad2/3 phosphorylation.[5]
-
Incubation: The plate is incubated for 1 hour.[5]
-
Lysis and Capture: Cells are washed with PBS and lysed. The lysate, containing total Smad2/3, is transferred to a streptavidin-coated plate and incubated for 2 hours with a biotinylated anti-Smad2/3 antibody to capture the protein.[5]
-
Detection: The captured protein is then treated sequentially with a rabbit anti-phosphoserine antibody, a Europium (Eu)-labeled anti-rabbit IgG antibody, and a fluorescence enhancement solution.[5]
-
Measurement: Time-resolved fluorescence is measured using a suitable multi-label counter.[5]
-
Analysis: The IC50 value is determined by analyzing the concentration-response curve.[5]
-
TGF-β-induced Growth Inhibition Assay in Human Outer Root Sheath Cells (hORSCs)
This assay assesses the functional consequence of ALK5 inhibition by measuring the ability of TP0427736 to rescue cells from the growth-inhibitory effects of TGF-β.[1]
-
Principle: The proliferation of hORSCs, which is normally inhibited by TGF-β, is measured in the presence of the growth factor and varying concentrations of the inhibitor. A rescue of proliferation indicates successful blockade of the TGF-β pathway.
-
Methodology (General Protocol):
-
Cell Culture: Human outer root sheath cells are seeded in multi-well plates and cultured under appropriate conditions.
-
Treatment: Cells are treated with a combination of a growth-inhibitory concentration of TGF-β1 or TGF-β2 and serial dilutions of this compound (or vehicle control).[5]
-
Incubation: The cells are incubated for a period sufficient to observe changes in proliferation (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell proliferation is quantified using a standard method, such as:
-
MTS/XTT Assay: Addition of a tetrazolium salt that is converted by metabolically active cells into a colored formazan (B1609692) product, measured by absorbance.
-
BrdU Incorporation Assay: Measurement of the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells via an ELISA-based method.
-
-
Analysis: The concentration-dependent rescue of cell proliferation is plotted to determine the efficacy of the compound.
-
Conclusion
The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of ALK5. Cell-free assays demonstrate direct, high-affinity binding to the target kinase, while cell-based assays confirm its ability to block the intracellular TGF-β/Smad signaling pathway at low nanomolar concentrations.[2][5] Furthermore, functional assays show that this mechanistic inhibition translates into a rescue of cells from TGF-β-induced growth arrest.[1] These findings provide a robust preclinical rationale for the investigation of TP0427736 as a potential therapy for androgenic alopecia and other disorders characterized by excessive ALK5 signaling.[1][3]
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pieronline.jp [pieronline.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Early In Vivo Evaluation of TP0427736 Hydrochloride for Androgenic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] In the context of androgenic alopecia (AGA), androgens are known to increase the production of TGF-β in dermal papilla cells. This elevation in TGF-β signaling induces an inhibitory effect on the proliferation of hair follicle cells, such as those in the outer root sheath, and accelerates the transition of the hair cycle from the growth phase (anagen) to the regression phase (catagen).[2]
By selectively inhibiting ALK5, TP0427736 blocks the downstream phosphorylation of Smad2 and Smad3, key mediators of the TGF-β signaling cascade.[1] This interruption is hypothesized to counteract the androgen-induced growth inhibition of hair follicle cells, thereby prolonging the anagen phase and delaying the onset of catagen, which may offer a therapeutic benefit for AGA.[2]
In Vitro Potency and Selectivity
Prior to in vivo evaluation, the potency and selectivity of TP0427736 were established through a series of in vitro assays. The compound demonstrated high potency against its primary target and key downstream signaling events.
| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50) | Selectivity Note |
| Kinase Inhibition Assay | ALK5 Kinase | Kinase Activity | 2.72 nM | >300-fold more selective for ALK5 over ALK3 (836 nM) |
| Cell-Based Assay | A549 Cells | TGF-β1-induced Smad2/3 Phosphorylation | 8.68 nM | Demonstrates potent target engagement in a cellular context |
Data sourced from MedchemExpress product information, citing Naruse T, et al.[1][3]
Preclinical In Vivo Efficacy Studies
Early in vivo research focused on establishing the pharmacological effect of topically applied TP0427736 in a mouse model of synchronized hair growth, which serves as a proxy for studying the transition from the anagen to catagen phase.
Experimental Protocol: Mouse Hair Cycle Model
The primary in vivo model utilized was a hair cycle synchronization model in C57BL/6 mice. This standard model allows for the controlled observation of hair follicle transition phases.
| Parameter | Description |
| Animal Model | C57BL/6 mice. This strain is commonly used for hair research due to its pigmented hair and well-characterized hair cycle stages. |
| Synchronization | Dorsal hair was depilated using wax. This procedure induces a synchronized entry of hair follicles into the anagen (growth) phase. |
| Test Article | This compound formulated as a topical lotion. |
| Administration | The lotion was applied topically to the depilated dorsal area of the mice. Application began on day 10 post-depilation. |
| Key Endpoints | 1. Pharmacodynamic Marker: Smad2 phosphorylation levels in mouse skin tissue samples.[2]2. Efficacy Marker: Average hair follicle length during the anagen-to-catagen transition.[2] |
| Pathological Model | To simulate AGA pathology, a subset of mice were additionally treated with testosterone (B1683101) to accelerate the transition to the catagen phase.[2] |
In Vivo Pharmacodynamic and Efficacy Results
Topical application of TP0427736 resulted in significant target engagement and a measurable effect on the hair growth cycle in mice.
| Study Endpoint | Observation | Conclusion |
| Smad2 Phosphorylation in Mouse Skin | A significant decrease in the level of phosphorylated Smad2 was observed in the skin of mice treated with TP0427736.[2] | Confirms target engagement and downstream pathway inhibition in the target tissue following topical application. |
| Hair Follicle Length (Anagen-Catagen Transition) | Repeated application of TP0427736 suppressed the shortening of the average hair follicle length.[2] | Suggests that the compound successfully elongates the anagen phase, delaying the onset of catagen. |
| Efficacy in Testosterone-Treated AGA Model | TP0427736 inhibited the testosterone-induced acceleration of the anagen-to-catagen hair cycle transition.[2] | Provides evidence that the mechanism of action is relevant in a model mimicking key aspects of AGA pathology. |
Visualizations: Pathways and Workflows
Signaling Pathway of TP0427736 Action
The following diagram illustrates the TGF-β signaling pathway in hair follicle cells and the inhibitory mechanism of TP0427736.
References
The Discovery and Synthesis of TP0427736 Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for transforming growth factor-β (TGF-β). By targeting the TGF-β/ALK5 signaling pathway, TP0427736 has demonstrated significant potential in regulating cellular processes such as growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of physiological and pathological processes. Dysregulation of this pathway is implicated in various diseases, including fibrosis, cancer, and autoimmune disorders. A key mediator in this pathway is the Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβR1). Upon binding of TGF-β, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, leading to the regulation of target gene expression.
TP0427736 has emerged as a novel and highly selective inhibitor of ALK5.[1] Its ability to modulate the TGF-β pathway has made it a significant tool for studying the roles of this pathway and a potential therapeutic agent for conditions such as androgenic alopecia (AGA).[1] This guide details the scientific journey of TP0427736, from its synthesis to its biological characterization.
Discovery and Mechanism of Action
TP0427736 was identified as a potent inhibitor of ALK5 kinase activity.[2] Its mechanism of action involves the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.
Signaling Pathway
The canonical TGF-β signaling pathway, and the point of inhibition by TP0427736, is illustrated in the diagram below.
Quantitative Inhibitory Activity
The inhibitory potency of TP0427736 against ALK5 and its selectivity over other kinases have been quantified through various in vitro assays.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Inhibitory Activity | 2.72 | [2] |
| ALK3 | Kinase Inhibitory Activity | 836 | [3] |
| TGF-β1-induced Smad2/3 Phosphorylation (A549 cells) | Cell-based ELISA | 8.68 | [3] |
Table 1: In vitro inhibitory activity of TP0427736.
Synthesis of this compound
The chemical name of TP0427736 is 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole.[2] The synthesis likely involves a Suzuki coupling reaction between a brominated benzothiazole (B30560) derivative and a boronic acid or ester derivative of the thiazolyl-imidazole moiety, followed by conversion to the hydrochloride salt. A plausible synthetic route is outlined below.
Proposed Synthetic Scheme
Detailed Synthetic Protocol (Hypothetical)
Step 1: Synthesis of 6-Bromobenzothiazole
A mixture of 4-bromoaniline and potassium thiocyanate is dissolved in a suitable solvent such as glacial acetic acid.[4] To this solution, a solution of bromine in acetic acid is added dropwise at a controlled temperature. The reaction mixture is then heated under reflux. After completion, the mixture is cooled, and the product, 6-bromobenzothiazole, is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde boronic ester
The synthesis of the thiazolyl-imidazole moiety can be achieved through a multi-step process. A plausible route involves the Hantzsch thiazole (B1198619) synthesis from a thioamide and an α-haloketone to form the 2-substituted-4-methylthiazole. This can then be further elaborated to the imidazole (B134444) ring and subsequently converted to a boronic ester for the Suzuki coupling.
Step 3: Suzuki Coupling to form TP0427736 (Free Base)
6-Bromobenzothiazole and the thiazolyl-imidazole boronic ester are dissolved in a suitable solvent system, such as a mixture of dioxane and water.[5] A palladium catalyst, for example, Pd(PPh3)4 or Pd2(dba)3, and a base, such as sodium carbonate or potassium carbonate, are added to the mixture.[5][6] The reaction is heated under an inert atmosphere until completion. The crude product is then extracted and purified by column chromatography to yield TP0427736 free base.
Step 4: Formation of this compound
The purified TP0427736 free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol. A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of TP0427736.
ALK5 Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of TP0427736 to inhibit the kinase activity of purified ALK5 enzyme.
Materials:
-
Recombinant active ALK5 kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad2/3-derived peptide)
-
This compound (test compound) dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³³P]ATP)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Prepare Reagents: Dilute the ALK5 enzyme, substrate, and ATP to their final desired concentrations in the kinase reaction buffer. Prepare serial dilutions of TP0427736 in DMSO, and then further dilute in the reaction buffer.
-
Compound Addition: Add the diluted TP0427736 solutions to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme Addition: Add the ALK5 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. US7344736B2 - Extraction of pharmaceutically active components from plant materials - Google Patents [patents.google.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of TP0427736 Hydrochloride on Human Outer Root Sheath Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by the miniaturization of hair follicles, a process significantly influenced by androgens. A key mechanism in AGA involves the upregulation of Transforming Growth Factor-beta (TGF-β) in the dermal papilla, which subsequently inhibits the proliferation of hair follicle cells, including the human outer root sheath (hORS) cells, and accelerates the transition from the anagen (growth) to the catagen (regression) phase of the hair cycle.[1] TP0427736 hydrochloride is a novel small molecule inhibitor that has shown potential as a therapeutic agent for AGA by targeting this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on hORS cells, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound functions as a potent and selective inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[2][3] The binding of TGF-β to its receptor complex initiates a signaling cascade that is central to the inhibition of hair follicle cell growth.
The established signaling pathway is as follows:
-
TGF-β Ligand Binding: TGF-β, production of which is enhanced by androgens in the dermal papilla, binds to the TGF-β type II receptor (TGFβRII).
-
Receptor Complex Formation and ALK5 Activation: This binding recruits and phosphorylates the TGF-β type I receptor, ALK5, thereby activating its kinase function.
-
Smad Phosphorylation: Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3 (Smad2/3).
-
Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of genes that lead to cell growth inhibition and the promotion of the catagen phase.
This compound selectively inhibits the kinase activity of ALK5, thereby blocking the phosphorylation of Smad2/3 and interrupting this signaling cascade. This action effectively reduces the TGF-β-induced growth inhibition of human outer root sheath cells.[1][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity |
| ALK5 | 2.72 | >300-fold vs. ALK3 |
| ALK3 | 836 | - |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity.[3]
Table 2: Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation
| Cell Line | Assay | IC50 (nM) |
| A549 (Human Lung Carcinoma) | ELISA | 8.68 |
This assay demonstrates the compound's ability to inhibit the downstream signaling of the TGF-β pathway in a cellular context.[3]
Table 3: Representative Data on the Reversal of TGF-β-Induced Growth Inhibition in hORS Cells
| Treatment | TP0427736 HCl (nM) | hORS Cell Growth (% of Control) |
| Control (Vehicle) | 0 | 100% |
| TGF-β (1 ng/mL) | 0 | 50% |
| TGF-β (1 ng/mL) | 1 | 65% |
| TGF-β (1 ng/mL) | 10 | 85% |
| TGF-β (1 ng/mL) | 100 | 95% |
Note: This table presents illustrative data based on the reported findings that this compound decreases the growth inhibition of human outer root sheath cells in a concentration-dependent manner.[1][4] The exact values are representative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments.
Protocol 1: ALK5 Kinase Inhibition Assay (ELISA-based)
-
Coating: Coat a 96-well plate with a substrate peptide for ALK5.
-
Kinase Reaction: Add recombinant human ALK5 enzyme, ATP, and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated substrate.
-
Substrate Addition: Add a chromogenic substrate for the detection enzyme.
-
Measurement: Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of TP0427736.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: TGF-β-Induced Growth Inhibition Assay in hORS Cells
-
Cell Culture: Culture primary human outer root sheath cells in a suitable medium (e.g., modified MCDB 153 medium supplemented with bovine pituitary gland extract) in 96-well plates until they reach a desired confluency.[1]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Growth Inhibition: Add a pre-determined concentration of TGF-β (e.g., 1 ng/mL) to the wells, excluding the negative control wells.
-
Incubation: Incubate the cells for a period sufficient to observe growth inhibition (e.g., 48-72 hours).
-
Assessment of Cell Viability/Proliferation: Quantify cell viability using a standard method such as an MTS or XTT assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the control group (no TGF-β, no inhibitor) and calculate the percentage of growth inhibition reversal for each concentration of TP0427736.
References
Methodological & Application
Application Notes and Protocols for TP0427736 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[1][2] This inhibition of the TGF-β/Smad pathway makes this compound a valuable tool for investigating the roles of TGF-β in various cellular processes, including cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on A549 human lung carcinoma cells and human outer root sheath cells (HORSCS), two cell lines in which its activity has been characterized.[2]
Mechanism of Action
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. This compound acts as a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking downstream signaling.
Signaling Pathway Diagram
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide templates for presenting experimental results.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| ALK5 Kinase | Kinase Assay | N/A | 2.72 nM | [1] |
| Smad2/3 Phosphorylation | ELISA | A549 | 8.68 nM | [1] |
Table 2: Effect of this compound on Cell Viability (Illustrative Data)
| Concentration (nM) | A549 % Viability (Mean ± SD) | HORSCS % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 99 ± 5.1 |
| 10 | 95 ± 3.9 | 97 ± 4.2 |
| 100 | 85 ± 6.1 | 90 ± 5.5 |
| 1000 | 60 ± 7.3 | 75 ± 6.8 |
Note: The data in Table 2 is for illustrative purposes to demonstrate data presentation and does not represent actual experimental results.
Table 3: Effect of this compound on Apoptosis (Illustrative Data)
| Concentration (nM) | % Apoptotic A549 Cells (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 10 | 8.7 ± 1.5 |
| 100 | 15.4 ± 2.3 |
| 1000 | 25.1 ± 3.8 |
Note: The data in Table 3 is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: A549 Cell Culture
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
Procedure:
-
Culture Maintenance: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments.
Protocol 2: Human Outer Root Sheath Cell (HORSCS) Culture
Materials:
-
Human Outer Root Sheath Cells
-
Mesenchymal Stem Cell Growth Medium
-
Trypsin/EDTA solution
-
Trypsin Neutralization Solution
-
DPBS (Ca++- and Mg++-free)
Procedure:
-
Culture Maintenance: Culture HORSCS in Mesenchymal Stem Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 90-95% confluency, rinse the cells with DPBS.
-
Add Trypsin/EDTA solution and incubate until cells detach.
-
Neutralize the trypsin with Trypsin Neutralization Solution.
-
Collect the cells and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate for subsequent experiments.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells cultured in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 5: Western Blot for Phospho-Smad2/3
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Smad2/3 to total Smad2/3 and a loading control like GAPDH.
References
Application Notes and Protocols for TP0427736 Hydrochloride in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended use of TP0427736 hydrochloride in mouse models, based on preclinical studies. The primary focus is on its application as a topical inhibitor of the TGF-β/ALK5 signaling pathway to modulate hair growth.
Mechanism of Action
TP0427736 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), the type I receptor for Transforming Growth Factor-β (TGF-β).[1][2][3] With an IC50 of 2.72 nM for ALK5, it exhibits over 300-fold selectivity against ALK3.[1][3] By inhibiting ALK5, TP0427736 blocks the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling.[1][3] This inhibition has been shown to rescue TGF-β-induced growth inhibition in human outer root sheath cells and to prolong the anagen (growth) phase of hair follicles in mice.[1][3][4]
Signaling Pathway of TP0427736 Action
Caption: TGF-β signaling pathway and the inhibitory action of TP0427736.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in preclinical mouse models for hair growth studies.
| Parameter | Value | Mouse Model | Source |
| Compound | TP0427736 | C57BL/6 | Naruse T, et al. 2017[1] |
| Formulation | Topical Lotion | C57BL/6 | Naruse T, et al. 2017[1] |
| Concentration | 0.3% and 1% (w/v) | C57BL/6 | Inferred from similar studies |
| Application Volume | 200 µL | C57BL/6 | Inferred from similar studies |
| Frequency | Once daily | C57BL/6 | Inferred from similar studies |
| Duration | 7-10 days | C57BL/6 | Inferred from similar studies |
| Route of Admin. | Topical | C57BL/6 | Naruse T, et al. 2017[1] |
Note: Specific concentrations and application volumes are inferred based on common practices in similar preclinical topical studies, as the available abstracts do not specify these values. Researchers should refer to the full publication by Naruse et al., 2017 for precise details.
Experimental Protocols
Preparation of this compound Topical Solution
-
Vehicle Preparation : A suitable vehicle for topical application should be prepared. A common vehicle for such studies is a mixture of ethanol, propylene (B89431) glycol, and water. The exact ratio should be optimized for solubility and skin penetration.
-
Dissolution of TP0427736 : Weigh the required amount of this compound powder to prepare the desired concentration (e.g., 0.3% or 1% w/v).
-
Mixing : Gradually add the this compound powder to the vehicle while stirring continuously until it is completely dissolved. The use of a vortex mixer or sonicator may aid in dissolution.
-
Storage : Store the prepared solution at -20°C or -80°C for long-term storage and protect it from light.[5] For short-term use, it can be stored at 4°C.
In Vivo Mouse Model for Hair Growth Studies
This protocol is based on the methodology described for investigating the effect of TP0427736 on the hair cycle in C57BL/6 mice.[1][4]
Animals:
-
Male C57BL/6 mice, 7 weeks of age.
Experimental Workflow:
Caption: Experimental workflow for in vivo mouse hair growth studies.
Procedure:
-
Hair Cycle Synchronization :
-
Anesthetize 7-week-old C57BL/6 mice. At this age, the hair follicles are in the telogen (resting) phase.
-
Apply depilatory wax to the dorsal skin to remove hair and synchronize the hair follicles into the anagen (growth) phase.[4]
-
-
Treatment Protocol :
-
From day 10 post-depilation, when the hair follicles are in the late anagen phase, begin topical application.
-
Divide the mice into control (vehicle) and treatment (TP0427736 lotion) groups.
-
Apply 200 µL of the vehicle or TP0427736 solution to the depilated dorsal area once daily.
-
-
Androgenic Alopecia (AGA) Model (Optional) :
-
To model androgen-induced hair loss, a testosterone solution can be co-administered topically with the vehicle or TP0427736 lotion.[4]
-
-
Endpoint and Analysis :
-
Continue the treatment for a predefined period (e.g., until day 17-20), during which the hair follicles in the control group are expected to transition to the catagen (regression) phase.
-
At the end of the experiment, euthanize the mice and collect the dorsal skin samples.
-
Fix the skin samples in formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Analyze the hair follicle morphology to determine the stage of the hair cycle and calculate the ratio of anagen to catagen follicles.[4]
-
Concluding Remarks
This compound is a valuable research tool for studying the role of the TGF-β/ALK5 pathway in various physiological and pathological processes, particularly in the context of hair follicle biology. The provided protocols offer a framework for conducting in vivo studies in mouse models. Researchers are advised to consult the primary literature for further details and to optimize the protocols for their specific experimental needs.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pieronline.jp [pieronline.jp]
- 3. researchgate.net [researchgate.net]
- 4. Kartogenin regulates hair growth and hair cycling transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphological analysis of patchy thickening and reddish discoloration of active hair growth areas in the skin of New Zealand White rabbits - PMC [pmc.ncbi.nlm.nih.gov]
How to properly dissolve TP0427736 hydrochloride for experiments
Introduction
TP0427736 hydrochloride is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[1][2][3][4] With an IC50 value of 2.72 nM for ALK5, it demonstrates significantly higher selectivity over ALK3 (IC50 = 836 nM).[1][3] The primary mechanism of action involves the inhibition of Smad2/3 phosphorylation, a critical step in the TGF-β signaling pathway.[1][5][6] This pathway is implicated in various cellular processes, including growth inhibition. Consequently, this compound has been investigated for its potential therapeutic applications, such as in androgenic alopecia, by mitigating the inhibitory effects of TGF-β on hair follicle cells.[3][4][7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClN₄S₂ |
| Molecular Weight | 334.85 g/mol [1][5][6] |
| CAS Number | 2459963-17-6[1][5] |
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and dissolution method. It is crucial to use fresh, anhydrous solvents for optimal solubility, as moisture can reduce the solubility of the compound.[6] The following table summarizes the reported solubility data. Researchers should perform initial small-scale solubility tests to confirm these values with their specific batch of the compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 1 | 2.99 | Sonication is recommended.[5] |
| 2 | 5.97 | Requires sonication and warming to 60°C.[1] | |
| 67 | 200.08 | Use fresh, anhydrous DMSO.[6] | |
| Water | Insoluble | Insoluble | -[6] |
| 3.33 | 9.94 | Requires sonication and warming to 60°C.[1] | |
| Ethanol | Insoluble | Insoluble | -[6] |
Experimental Protocols
Preparation of Stock Solutions
For optimal results, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
a) High-Concentration DMSO Stock Solution (e.g., 67 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the target concentration of 67 mg/mL (200.08 mM).[6]
-
Vortex the solution thoroughly. Gentle warming and sonication can be applied to aid dissolution.
-
Ensure the solution is clear and free of particulates before use.
b) Lower-Concentration DMSO Stock Solution (e.g., 1-2 mg/mL):
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO.
-
To facilitate dissolution, sonicate the mixture.[5] For a 2 mg/mL concentration, ultrasonic treatment and warming to 60°C may be necessary.[1]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a high-concentration stock solution of this compound in DMSO as described above.
-
Serially dilute the DMSO stock solution with cell culture medium to achieve the desired final concentrations for the experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution in the culture medium.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Preparation of Formulations for In Vivo Studies
The choice of vehicle for in vivo administration will depend on the route of administration (e.g., oral, topical).
a) Formulation for Oral Administration (with PEG300 and Tween80): [6] This protocol is for a 1 mL final volume.
-
Prepare a clarified stock solution of this compound in DMSO (e.g., 66 mg/mL).
-
In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.
-
Add 500 µL of sterile deionized water (ddH₂O) to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[6]
b) Formulation for Oral Administration (with Corn Oil): [6] This protocol is for a 1 mL final volume.
-
Prepare a clear stock solution of this compound in DMSO (e.g., 32 mg/mL).
-
Add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a homogenous suspension.
c) Formulation for Topical Administration: For topical application, as used in mouse hair follicle studies, the compound can be dissolved in an appropriate vehicle suitable for skin penetration.[3] The specific vehicle composition may need to be optimized for the experimental model.
Storage and Stability
-
In Solvent:
Signaling Pathway and Experimental Workflow
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: Experimental workflow for dissolving this compound for in vitro and in vivo use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ALK5 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Topical TP0427736 Hydrochloride
This document provides detailed application notes and a generalized protocol for the in vivo topical application of TP0427736 hydrochloride, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. The information is intended for researchers, scientists, and drug development professionals investigating its therapeutic potential in preclinical models.
Introduction and Mechanism of Action
TP0427736 is a selective inhibitor of ALK5 kinase activity.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor induces the recruitment and phosphorylation of the ALK5 receptor. Activated ALK5 then phosphorylates the receptor-regulated SMADs, Smad2 and Smad3. These phosphorylated SMADs form a complex with Smad4, translocate into the nucleus, and regulate the transcription of target genes.
TP0427736 exerts its effect by inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream signaling cascade.[2][3] This mechanism is relevant in pathologies where TGF-β signaling is dysregulated, such as in androgenic alopecia (AGA), where TGF-β is known to accelerate the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase.[2][4][5]
Signaling Pathway
Quantitative Data
This compound has been characterized by its potent inhibitory activity in both enzymatic and cell-based assays.
| Parameter | Description | Value | Cell Line / System | Reference |
| IC₅₀ | ALK5 Kinase Inhibition | 2.72 nM | Kinase Assay | [2][3][6] |
| IC₅₀ | ALK3 Kinase Inhibition | 836 nM | Kinase Assay | [3][6] |
| Selectivity | ALK3 / ALK5 IC₅₀ Ratio | ~300-fold | Kinase Assays | [2][6] |
| IC₅₀ | TGF-β1 induced Smad2/3 Phosphorylation | 8.68 nM | A549 cells | [3][6][7] |
Experimental Protocol: Topical Application in a Mouse Hair Cycle Model
This protocol is based on published in vivo studies investigating the effect of TP0427736 on the hair cycle in mice, a model relevant for androgenic alopecia.[2][4]
Materials and Reagents
-
This compound
-
Vehicle components (e.g., Ethanol (B145695), Propylene (B89431) Glycol, Water)
-
C57BL/6 mice (male, 7 weeks of age)
-
Depilatory wax or electric clippers
-
Topical application device (e.g., micropipette)
-
Testosterone (B1683101) (for AGA model induction)
-
General surgical and tissue collection tools
-
Reagents for histological analysis (e.g., formalin, paraffin (B1166041), H&E stain)
-
Reagents for protein analysis (e.g., RIPA buffer, antibodies for p-Smad2)
Experimental Workflow
Preparation of Topical Formulation
Note: The exact vehicle composition for the "lotion" used in published studies is not publicly available. A common vehicle for topical small molecule application in preclinical studies is a hydro-alcoholic solution. The following is a representative formulation and should be optimized for solubility and stability.
-
Vehicle Preparation: Prepare a vehicle solution consisting of Ethanol, Propylene Glycol, and distilled water. A common starting ratio is 30:50:20 (v/v/v).
-
Drug Dissolution: Weigh the required amount of this compound. Dissolve it first in the ethanol component.
-
Final Formulation: Add the propylene glycol to the solution, mixing thoroughly. Finally, add the water and vortex until a clear, homogenous solution is achieved.
-
Concentration: The concentration should be determined based on the desired dose and application volume. For example, to apply a 100 µL volume of a 1% solution, dissolve 10 mg of the compound per 1 mL of vehicle.
In Vivo Application Protocol
-
Animal Model: Use male C57BL/6 mice at 7 weeks of age. The hair follicles on the dorsal skin of these mice are in the telogen (resting) phase.
-
Hair Cycle Synchronization: Anesthetize the mice. Induce the anagen phase by removing the dorsal hair using depilatory wax or clippers. This synchronization ensures that all hair follicles enter the growth phase at approximately the same time. The day of depilation is considered Day 0.
-
Grouping: On Day 10 post-depilation (when follicles are in the late anagen phase), randomly assign mice to treatment groups (e.g., Vehicle control, TP0427736 low dose, TP0427736 high dose).
-
Topical Application:
-
From Day 10 onwards, apply a defined volume (e.g., 100-200 µL) of the TP0427736 formulation or vehicle to the depilated dorsal area once or twice daily.
-
Spread the solution evenly over the target area using the tip of the micropipette.
-
-
(Optional) Androgenic Alopecia Model: To model AGA, a testosterone solution can be co-administered topically with the test compound to accelerate the transition to the catagen phase.[4]
-
Duration: Continue the application for a pre-determined period, typically through the expected transition from anagen to catagen (e.g., until Day 17-18).[2][4]
Endpoint Analysis and Evaluation
-
Tissue Collection: At the end of the study (e.g., Day 18), euthanize the animals. Excise the treated dorsal skin.
-
Histological Analysis:
-
Fix a portion of the skin sample in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it perpendicular to the skin surface.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Under a microscope, evaluate the hair follicle morphology to determine the stage (anagen, catagen, telogen). Calculate the anagen/catagen ratio to quantify the effect of the treatment on hair cycle progression.[4]
-
-
Pharmacodynamic Analysis:
-
Flash-freeze a separate portion of the skin sample in liquid nitrogen.
-
Homogenize the tissue and extract proteins using RIPA buffer with protease and phosphatase inhibitors.
-
Perform Western blotting to measure the levels of phosphorylated Smad2 (p-Smad2) relative to total Smad2 to confirm target engagement in the skin tissue.[2]
-
Safety and Handling
Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound and its formulations. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pieronline.jp [pieronline.jp]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
Application Notes: Detection of Smad2 Phosphorylation Following TP0427736 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. A key event in TGF-β signal transduction is the phosphorylation of Smad2 and Smad3 proteins by the TGF-β type I receptor, ALK5.[2][3][4] TP0427736 is a potent and selective inhibitor of ALK5 kinase activity.[5][6][7][8] By inhibiting ALK5, TP0427736 effectively blocks the downstream phosphorylation of Smad2/3, making it a valuable tool for studying TGF-β signaling and a potential therapeutic agent.[5][6][9][10]
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of TGF-β1-induced Smad2 phosphorylation in A549 cells after treatment with TP0427736.
Signaling Pathway and Inhibitor Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3, at their C-terminal serine residues.[2][3] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[2][4] TP0427736 acts as a competitive inhibitor of the ATP-binding site of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
TP0427736 demonstrates high potency in inhibiting both the ALK5 kinase and subsequent Smad2/3 phosphorylation. The following table summarizes the key quantitative data.
| Parameter | Target/Process | Cell Line | IC50 Value | Reference |
| Kinase Inhibition | ALK5 | - | 2.72 nM | [5][6][7][9] |
| Phosphorylation Inhibition | Smad2/3 Phosphorylation (TGF-β1 induced) | A549 | 8.68 nM | [7][9] |
Experimental Protocol
This protocol details the steps for treating A549 cells with TP0427736, inducing Smad2 phosphorylation with TGF-β1, and detecting the changes using Western blot.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) cells
-
Culture Medium: F-12K Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
TP0427736 HCl (Selleck Chemicals)
-
Recombinant Human TGF-β1 (R&D Systems or equivalent)
-
DMSO (Vehicle control)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease Inhibitor Cocktail (Sigma-Aldrich)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma-Aldrich)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
4x Laemmli Sample Buffer with 2-mercaptoethanol
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient)
-
PVDF membrane (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-Smad2 (Ser465/467) (Cell Signaling Technology, #3108)
-
Rabbit anti-Smad2 (Cell Signaling Technology, #5339)
-
Mouse anti-β-Actin (Sigma-Aldrich, #A5441)
-
-
Secondary Antibodies:
-
HRP-linked Anti-rabbit IgG (Cell Signaling Technology, #7074)
-
HRP-linked Anti-mouse IgG (Cell Signaling Technology, #7076)
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to grow to 80-90% confluency.
-
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Replace the growth medium with serum-free F-12K medium and incubate for 18-22 hours to synchronize the cells and reduce basal signaling.
-
Prepare stock solutions of TP0427736 in DMSO. Dilute to desired final concentrations (e.g., 0, 1, 10, 100 nM) in serum-free medium.
-
Pre-treat the cells by adding the TP0427736 dilutions or a DMSO vehicle control. Incubate for 2 hours at 37°C.[9]
-
Induce Smad2 phosphorylation by adding TGF-β1 to a final concentration of 1 ng/mL to all wells (except the untreated negative control).
-
Incubate for an additional 1 hour at 37°C.[9]
-
-
Protein Extraction:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS. It is critical to keep samples cold from this point forward to prevent dephosphorylation.[11][12]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds) to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates, aiming for a final protein load of 20-30 µg per lane.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Western Blotting:
-
Load the denatured protein samples onto a 4-12% Tris-Glycine gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as its phosphoprotein content (casein) can increase background noise.[11][12][14][15]
-
Incubate the membrane with the primary antibody against Phospho-Smad2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure accurate quantification, the membrane should be stripped and re-probed for total Smad2 and a loading control (e.g., β-Actin). This allows for the normalization of the phospho-Smad2 signal to the total amount of Smad2 protein.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The final result should be expressed as the ratio of phospho-Smad2 to total Smad2.
-
References
- 1. Proteasomal cysteine deubiquitinase inhibitor b-AP15 suppresses migration and induces apoptosis in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.jp]
- 5. researchgate.net [researchgate.net]
- 6. Bmp8a is an essential positive regulator of antiviral immunity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bmp8a deletion leads to obesity through regulation of lipid metabolism and adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conditional knockout of TGF-βRII /Smad2 signals protects against acute renal injury by alleviating cell necroptosis, apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selleck Chemical LLC TP0427736 HCl 5mg 864374-00-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Kartogenin regulates hair growth and hair cycling transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SMAD2 linker phosphorylation impacts overall survival, proliferation, TGFβ1-dependent gene expression and pluripotency-related proteins in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Tissues Treated with TP0427736 Hydrochloride
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ALK5 inhibitor | TargetMol [targetmol.com]
- 5. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pieronline.jp [pieronline.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunohistochemistry Procedure [sigmaaldrich.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Delivery of TP0427736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of TP0427736 hydrochloride, a potent and selective inhibitor of ALK5 kinase. By inhibiting the TGF-β/Smad signaling pathway, this compound has shown potential in preclinical models for conditions such as androgenic alopecia.[1][2] This document outlines various methods for in vivo administration, including topical, oral, intravenous, subcutaneous, and intraperitoneal routes, with detailed protocols and formulation guidance.
Mechanism of Action: Inhibition of TGF-β Signaling
This compound exerts its biological effects by selectively inhibiting the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[3][4] This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[3][4] In the context of hair follicles, androgens can increase the production of TGF-β, which in turn promotes the transition from the anagen (growth) phase to the catagen (regression) phase of the hair cycle. By inhibiting this pathway, this compound can prolong the anagen phase and may offer a therapeutic strategy for androgenic alopecia.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. In vivo pharmacokinetic data for various administration routes are not currently available in the public domain.
Table 1: In Vitro Efficacy of this compound
| Parameter | IC₅₀ Value | Cell Line/Assay | Reference |
| ALK5 Kinase Activity | 2.72 nM | Kinase Assay | [3][4] |
| ALK3 Kinase Activity | 836 nM | Kinase Assay | [3][4] |
| TGF-β1 induced Smad2/3 Phosphorylation | 8.68 nM | A549 cells | [3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 67 mg/mL (200.08 mM) | Use fresh DMSO as it is hygroscopic. | [3] |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
| Water (with heating) | 3.33 mg/mL (9.94 mM) | Requires ultrasonic and heating to 60°C. | [5] |
| DMSO (with heating) | 2 mg/mL (5.97 mM) | Requires ultrasonic and heating to 60°C. | [5] |
Experimental Protocols for In Vivo Delivery
The following protocols are provided as a guide for the in vivo administration of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Topical Administration
Topical delivery is a suitable method for localized treatment, particularly for dermatological applications like androgenic alopecia.
References
Probing ALK5 Kinase Activity with TP0427736 Hydrochloride: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for conducting an ALK5 kinase activity assay utilizing TP0427736 hydrochloride as a selective inhibitor. Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1 (TGFβR1), is a crucial serine/threonine kinase. It acts as a type I receptor for the TGF-β superfamily, playing a pivotal role in regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various pathologies such as cancer and fibrosis, making ALK5 an attractive therapeutic target.[1][2]
This compound is a potent and selective inhibitor of ALK5.[3][4] Understanding its inhibitory effects is crucial for research and development of novel therapeutics targeting the TGF-β pathway.
ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[2] This binding event recruits and phosphorylates the type I receptor, ALK5.[2][5] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[1][2][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2] ALK5 inhibitors, such as TP0427736, function by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[1]
Caption: TGF-β/ALK5 Signaling Pathway and Inhibition by TP0427736.
Quantitative Data Summary
The inhibitory potency of this compound against ALK5 has been quantified through various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.
| Parameter | Value | Notes | Reference |
| ALK5 Kinase Activity IC50 | 2.72 nM | In vitro biochemical assay. | [3][6][7][8] |
| ALK3 Kinase Activity IC50 | 836 nM | Demonstrates >300-fold selectivity for ALK5 over ALK3. | [3][7][8] |
| TGF-β1 induced Smad2/3 Phosphorylation IC50 | 8.68 nM | Cell-based assay in A549 cells. | [3][7][8] |
Experimental Protocols
This section provides a detailed protocol for an in vitro ALK5 kinase activity assay using this compound as an inhibitor. This protocol is a synthesized guideline based on commercially available kinase assay kits and published research.
Objective:
To determine the in vitro inhibitory effect of this compound on ALK5 kinase activity.
Materials and Reagents:
-
Recombinant active ALK5 kinase
-
Kinase substrate (e.g., a generic peptide substrate like casein or a specific peptide substrate for ALK5)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well plates (white, for luminescence-based assays)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay kit)
-
Plate reader capable of measuring luminescence
-
DMSO (Dimethyl sulfoxide) for inhibitor dilution
Experimental Workflow:
Caption: Workflow for ALK5 Kinase Activity Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
ALK5 Enzyme Solution: Dilute the recombinant active ALK5 kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Substrate/ATP Mixture: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The final concentrations will depend on the specific assay kit and the Km of ALK5 for ATP.
-
-
Assay Procedure (based on a 96-well plate format):
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add 10 µL of the diluted ALK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit as an example):
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the ALK5 kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a framework for assessing the inhibitory activity of this compound against ALK5 kinase. The provided protocols and data serve as a valuable resource for researchers investigating the TGF-β signaling pathway and developing novel therapeutic agents. It is important to note that specific concentrations and incubation times may need to be optimized for different experimental setups and reagent sources.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TGF-β Induced Growth Inhibition Assay with TP0427736
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial, context-dependent role in cancer progression. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[1][2][3] However, in advanced cancers, tumor cells often become resistant to TGF-β-mediated growth inhibition, and TGF-β can paradoxically promote tumor growth, invasion, and metastasis.[1][2] The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] This activated complex phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell cycle arrest.[4][5]
TP0427736 is a potent and selective small molecule inhibitor of ALK5 kinase activity, with an IC50 of 2.72 nM.[6][7] By inhibiting ALK5, TP0427736 effectively blocks the phosphorylation of Smad2/3, thereby antagonizing the downstream effects of TGF-β signaling.[6] This application note provides a detailed protocol for a TGF-β induced growth inhibition assay using TP0427736 to assess its ability to rescue cells from TGF-β-mediated growth arrest. A lung adenocarcinoma cell line, A549, is used as an example, as it is known to be responsive to TGF-β and has been used in studies with TP0427736.[6][8]
Key Signaling Pathway
The canonical TGF-β signaling pathway and the point of inhibition by TP0427736 are illustrated in the diagram below.
Caption: TGF-β signaling pathway and the inhibitory action of TP0427736.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of TP0427736 on TGF-β-induced growth inhibition. The protocol is optimized for a 96-well plate format and utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) for robust and sensitive quantification.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Example Catalog Number | Storage Conditions |
| A549 cell line | ATCC | CCL-185 | Liquid Nitrogen |
| TP0427736 | Selleck Chemicals | S8683 | -20°C, Desiccated |
| Recombinant Human TGF-β1 | R&D Systems | 240-B | -20°C to -70°C |
| F-12K Medium | ATCC | 30-2004 | 2°C to 8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -5°C to -20°C |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 | -5°C to -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 2°C to 8°C |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |
| Opaque-walled 96-well plates | Corning | 3917 | Room Temperature |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: General experimental workflow for the TGF-β induced growth inhibition assay.
Step-by-Step Protocol
1. Cell Culture and Seeding:
- Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells at 80-90% confluency using Trypsin-EDTA.
- Resuspend cells in complete medium and perform a cell count.
- Seed the cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight to allow for cell adherence.
2. Preparation of Compounds:
- Prepare a 10 mM stock solution of TP0427736 in DMSO.
- Reconstitute recombinant human TGF-β1 in sterile 4 mM HCl containing at least 0.1% bovine serum albumin to a stock concentration of 10 µg/mL.
- On the day of the experiment, prepare serial dilutions of TP0427736 and TGF-β1 in serum-free F-12K medium to 2X the final desired concentrations.
3. Cell Treatment:
- After overnight incubation, gently aspirate the medium from the wells.
- Add 50 µL of serum-free medium containing the 2X concentrations of TP0427736 to the appropriate wells. For control wells, add medium with the corresponding concentration of DMSO (vehicle control).
- Incubate the plate for 2 hours at 37°C.
- Add 50 µL of serum-free medium containing the 2X concentrations of TGF-β1 to the wells to achieve the final desired concentrations of both the inhibitor and the growth factor.
- The final volume in each well should be 100 µL.
- Incubate the plate for 72 hours at 37°C.
4. Cell Viability Assay (CellTiter-Glo®):
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
Data Presentation and Analysis
The results of the assay can be presented in a tabular format to clearly demonstrate the dose-dependent effects of TGF-β1 and TP0427736. The percentage of growth inhibition is calculated relative to the untreated control cells, and the rescue of inhibition by TP0427736 is calculated relative to the cells treated with TGF-β1 alone.
Table 1: Effect of TGF-β1 on A549 Cell Viability
| TGF-β1 (ng/mL) | Luminescence (RLU) | % Growth Inhibition |
| 0 (Control) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
% Growth Inhibition = [1 - (RLU of TGF-β1 treated / RLU of Control)] x 100
Table 2: Rescue of TGF-β1-Induced Growth Inhibition by TP0427736
| TGF-β1 (ng/mL) | TP0427736 (nM) | Luminescence (RLU) | % Rescue of Inhibition |
| 5 | 0 | Value | 0 |
| 5 | 1 | Value | Value |
| 5 | 10 | Value | Value |
| 5 | 100 | Value | Value |
| 5 | 1000 | Value | Value |
% Rescue of Inhibition = [(RLU with TP0427736 - RLU with TGF-β1 alone) / (RLU of Control - RLU with TGF-β1 alone)] x 100
This application note provides a comprehensive protocol for conducting a TGF-β induced growth inhibition assay using the selective ALK5 inhibitor, TP0427736. The detailed methodology, including data presentation and analysis, offers a robust framework for researchers to investigate the efficacy of TGF-β pathway inhibitors in overcoming growth-suppressive signals in cancer cells. The provided diagrams for the signaling pathway and experimental workflow serve as clear visual aids to facilitate understanding and execution of the experiment. This assay is a valuable tool in the preclinical evaluation of potential therapeutics targeting the TGF-β signaling pathway in oncology drug discovery.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of TGF-β signaling blockade on human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TP0427736 hydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with TP0427736 hydrochloride, with a focus on resolving insolubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific formulations using a combination of solvents are necessary. It is insoluble in water and ethanol (B145695) alone[1].
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A2: This is a common issue known as "crashing out" of the solution. It occurs when the concentration of the organic solvent (DMSO) becomes too low to keep the hydrophobic compound dissolved in the aqueous environment of your buffer or medium.
Q3: How should I store this compound solutions?
A3: Powdered this compound is stable when stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. Avoid repeated freeze-thaw cycles to prevent degradation and ensure product stability[3][4].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5)[5][6][7]. By inhibiting ALK5, it prevents the phosphorylation of Smad2 and Smad3 (Smad2/3), which are key downstream mediators of the TGF-β signaling pathway[1][4][5][6]. This inhibition has been shown to reduce TGF-β-induced growth inhibition in human outer root sheath cells[5][6].
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 67 mg/mL[1] | 200.08 mM[1] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility[1][4]. |
| DMSO | 2 mg/mL[2][4] | 5.97 mM[2][4] | Ultrasonic and warming to 60°C may be required[2][4]. |
| DMSO | 1 mg/mL[8] | 2.99 mM[8] | Sonication is recommended[8]. |
| Water | 3.33 mg/mL[2][4] | 9.94 mM[2][4] | Requires ultrasonication and warming to 60°C[2][4]. Note: This may be for a specific salt form or formulation. Generally considered insoluble[1]. |
| Ethanol | Insoluble | - | [1] |
Troubleshooting Guide for Insolubility Issues
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: If you are having trouble dissolving this compound in DMSO, follow these steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of the compound[1][4].
-
Gentle Heating: Warm the solution to 60°C[2][4]. Be cautious and monitor the temperature to avoid compound degradation.
-
Sonication: Use a sonicator to aid in dissolution[8]. This can help break up any small particles and increase the surface area for the solvent to act upon.
-
Increase Solvent Volume: If the compound still does not dissolve, you may be exceeding its solubility limit. Try increasing the volume of DMSO to achieve a lower concentration.
Caption: Troubleshooting workflow for this compound insolubility.
Q2: How can I prevent my compound from precipitating when I add it to my cell culture medium?
A2: To avoid precipitation when diluting your DMSO stock solution into an aqueous medium, consider the following:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the DMSO Percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final percentage of DMSO.
-
Use a Surfactant: For in vivo preparations, surfactants like Tween 80 are used to improve solubility[1][8]. For in vitro assays, a low concentration of a biocompatible surfactant might help, but this should be tested for its effects on your specific cell line and assay.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of medium, perform serial dilutions in your medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh out your desired amount of this compound (Molecular Weight: 334.85 g/mol )[1][2]. For example, to make 1 mL of a 10 mM solution, you would need 3.3485 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator and/or warm the solution to 60°C until the compound is fully dissolved[2][4].
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month[2][3].
Protocol 2: Example Preparation of a Formulation for In Vivo Use
This protocol is an example based on common formulations for hydrophobic compounds and should be optimized for your specific experimental needs.
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution in DMSO (e.g., 32 mg/mL or 66 mg/mL as described in the literature)[1].
-
Add Co-solvents: For a 1 mL final working solution, take 50 µL of the concentrated DMSO stock solution.
-
Formulation with PEG300 and Tween 80:
-
Formulation with Corn Oil:
Signaling Pathway
Caption: Mechanism of action of TP0427736 in the TGF-β signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pieronline.jp [pieronline.jp]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing the Effective Concentration of TP0427736 Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro effective concentration of TP0427736 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting ALK5, it blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby interfering with the canonical TGF-β/Smad signaling pathway.[1][3] This pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis.[3]
Q2: What are the known in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in both biochemical and cell-based assays. These values serve as a crucial reference for determining the starting concentration range for your experiments.
| Assay Type | Target | Reported IC50 Value |
| Cell-free Kinase Assay | ALK5 | 2.72 nM |
| Cell-based Assay (A549 cells) | TGF-β1-induced Smad2/3 phosphorylation | 8.68 nM |
Q3: How do I determine the starting concentration range for my specific cell line and assay?
A3: A good starting point is to perform a broad-range dose-response experiment. Based on the known IC50 values, a range spanning several orders of magnitude around these values is recommended. For instance, you could start with a concentration range from 0.1 nM to 10 µM. This initial screen will help you identify a narrower, more effective concentration range for your specific experimental setup.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments with this compound.
Issue 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration is too low for the specific cell line or assay. | Test a higher and wider range of concentrations. Cell lines can have varying sensitivities to inhibitors. |
| Compound instability. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive TGF-β signaling pathway in the cell line. | Confirm that your cell line has an active TGF-β signaling pathway. You can do this by stimulating the cells with TGF-β1 and measuring the phosphorylation of Smad2/3 via Western blot or ELISA. |
| Incorrect experimental setup. | Ensure that the pre-incubation time with this compound is sufficient before stimulating with TGF-β. A pre-incubation of at least 2 hours is a good starting point. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound-induced cytotoxicity at higher concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line. Select concentrations for your functional assays that are well below the cytotoxic threshold. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Prolonged incubation time. | Optimize the incubation time for your experiment. A time-course experiment can help determine the optimal duration to observe the desired effect without causing significant cell death. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step | | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact the cellular response to inhibitors. | | Inconsistent compound preparation. | Prepare fresh serial dilutions of this compound for each experiment to ensure accurate and consistent concentrations. | | Assay variability. | Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on TGF-β1-induced Smad2/3 Phosphorylation
This protocol describes a method to measure the inhibitory effect of this compound on the TGF-β signaling pathway by quantifying the phosphorylation of Smad2/3 using an ELISA-based assay.
-
Cell Seeding: Seed your target cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to start with could be 0.1 nM to 1 µM. Include a vehicle control (medium with DMSO).
-
Pre-treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for 2 hours at 37°C.
-
Stimulation: Add TGF-β1 to each well at a final concentration known to induce a robust Smad2/3 phosphorylation response (e.g., 1 ng/mL). Incubate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
ELISA: Perform an ELISA to quantify the levels of phosphorylated Smad2/3 in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of Smad2/3 phosphorylation against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.[4]
Mandatory Visualizations
TGF-β/Smad Signaling Pathway and Inhibition by TP0427736
Caption: TGF-β signaling pathway and the inhibitory action of TP0427736 HCl.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of TP0427736 HCl.
Troubleshooting Logic Flowchart
References
Addressing off-target effects of TP0427736 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of TP0427736 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). It has been shown to have a high degree of selectivity for ALK5 over other related kinases. For instance, its inhibitory effect on ALK5 is approximately 300-fold higher than on ALK3.[1][2][3]
Q2: I am observing effects in my experiment at concentrations much higher than the reported IC50 for ALK5. Could these be off-target effects?
A2: It is possible that at higher concentrations, this compound may inhibit other kinases or cellular proteins. The half-maximal inhibitory concentration (IC50) for ALK5 is 2.72 nM, while for ALK3 it is 836 nM.[1][2][3] If you are using concentrations significantly exceeding the IC50 for ALK5, you may be observing effects due to inhibition of ALK3 or other unknown off-targets. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: My experimental results are inconsistent with the known function of ALK5 inhibition. What could be the cause?
A3: Inconsistent results could stem from several factors, including off-target effects. To investigate this, consider the following:
-
Orthogonal Validation: Use a structurally different ALK5 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALK5 expression. If the phenotype observed with this compound is not replicated in the ALK5 knockdown/knockout cells, it may suggest off-target effects.
-
Rescue Experiment: In an ALK5 knockout background, re-expressing a wild-type or inhibitor-resistant ALK5 mutant could help confirm if the observed effect is on-target.
Q4: Are there any general strategies to minimize off-target effects in my experiments with this compound?
A4: Yes, several strategies can help minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to the lowest concentration that elicits the desired on-target effect.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Confirm Target Engagement: Whenever possible, directly measure the inhibition of ALK5 activity in your experimental system, for example, by assessing the phosphorylation status of its downstream target, Smad2/3.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
Symptoms:
-
You observe significant cell death or an unexpected phenotype that is not consistent with the known roles of TGF-β/ALK5 signaling in your cell type.
-
These effects are more pronounced at higher concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Lack of Expected Effect on Smad2/3 Phosphorylation
Symptoms:
-
You do not observe a decrease in TGF-β-induced Smad2/3 phosphorylation after treating your cells with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of Smad2/3 effect.
Data Presentation
Table 1: Kinase Inhibitory Activity of TP0427736
| Target | IC50 (nM) | Selectivity (fold vs. ALK5) |
| ALK5 | 2.72 | 1 |
| ALK3 | 836 | ~307 |
Data compiled from published studies.[1][2][3]
Experimental Protocols
Protocol 1: Assessing On-Target Activity via Smad2/3 Phosphorylation
Objective: To confirm that this compound inhibits the TGF-β/ALK5 signaling pathway in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., A549) and grow overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.
-
Stimulation: Add TGF-β1 (e.g., 1 ng/mL) to induce Smad2/3 phosphorylation.
-
Incubation: Incubate for 1 hour.
-
Lysis: Wash cells with PBS and lyse with RIPA buffer.
-
Analysis: Analyze the levels of phosphorylated Smad2/3 and total Smad2/3 by Western blot or ELISA. A decrease in the ratio of phosphorylated Smad2/3 to total Smad2/3 indicates on-target activity.[2]
Signaling Pathway Diagram
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of TP0427736.
References
Improving the stability of TP0427736 hydrochloride in solution
Welcome to the technical support center for TP0427736 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder, storage at -20°C for up to 3 years is recommended.[1][2][3] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to one year.[4] For shorter-term storage, -20°C is suitable for up to one month.[3][4] It is critical to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and water are the most common solvents for preparing stock solutions of this compound.[2][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[4] When preparing aqueous solutions, sonication and warming to 60°C may be necessary to achieve complete dissolution.[2][3] If using water as the solvent for stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[3]
Q3: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent.
-
Moisture Absorption: If using DMSO, it may have absorbed moisture, which can decrease the solubility of the hydrochloride salt.[4]
-
Temperature Effects: The compound may be less soluble at lower temperatures.
-
pH Changes: The pH of the solution can significantly impact the stability and solubility of hydrochloride salts.
To resolve this, you can try the following:
-
Sonication and Warming: Gently warm the solution (e.g., to 37-60°C) and sonicate to aid dissolution.[2][3]
-
Use Fresh Solvent: Prepare a new solution using fresh, anhydrous DMSO.
-
Adjust Concentration: Consider preparing a more dilute stock solution.
-
pH Adjustment: For aqueous solutions, adjusting the pH to a more acidic range can sometimes improve the stability of hydrochloride salts, although the optimal pH for this compound has not been explicitly documented.
Q4: How can I minimize the degradation of this compound in my experimental setup?
A4: To minimize degradation, consider the following best practices:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
-
Protect from Light: While not explicitly stated for this compound, it is a good general practice to protect solutions from light to prevent potential photodegradation.
-
Use Appropriate Buffers: If working in an aqueous buffer system, ensure the buffer is compatible and maintains a pH that favors the stability of the compound.
-
Control Temperature: Maintain consistent and appropriate temperatures throughout your experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium. The complex composition of cell culture media, along with physiological pH and temperature, can accelerate the degradation of the compound.
Troubleshooting Steps:
-
Pre-dissolve in DMSO: Ensure the compound is fully dissolved in DMSO before adding it to the cell culture medium.
-
Minimize Time in Medium: Add the compound to the cell culture medium immediately before treating the cells.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity and effects on compound stability.
-
Stability Check: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the active compound by HPLC.
Issue 2: Loss of Potency in Stored Solutions
Possible Cause: Chemical degradation of this compound over time. This could be due to hydrolysis, oxidation, or other degradation pathways.
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check that the solutions have been stored at the correct temperature and protected from light.
-
Use Freshly Prepared Solutions: Compare the performance of the stored solution with a freshly prepared solution to determine if a loss of potency has occurred.
-
Analytical Confirmation: Use an analytical method like HPLC to determine the concentration and purity of the stored solution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [2][3] | |
| In Solvent | -80°C | 1 year | [4] |
| -20°C | 1 month | [3][4] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 67 mg/mL (200.08 mM) | Use fresh, anhydrous DMSO. | [4] |
| 2 mg/mL (5.97 mM) | Ultrasonic and warming to 60°C may be needed. | [2][3] | |
| Water | 3.33 mg/mL (9.94 mM) | Ultrasonic and warming to 60°C may be needed. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 334.85 g/mol ). For 1 mL of a 10 mM solution, you would need 3.3485 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study (Hypothetical)
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 2, 4, 8, and 24 hours.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of TP0427736.
Caption: Recommended workflow for handling this compound in experiments.
References
How to handle inconsistent experimental results with TP0427736 hydrochloride
Welcome to the technical support center for TP0427736 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure consistent, reliable results.
Troubleshooting Guide: Handling Inconsistent Experimental Results
This guide provides solutions to common issues that may arise during experiments with this compound. The questions are formatted to address specific problems you might be encountering.
Question 1: Why am I observing inconsistent inhibition of Smad2/3 phosphorylation in my cell-based assays?
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Inconsistent results can stem from improper dissolution or degradation.
-
Solution: Ensure complete solubilization of the compound. For in vitro experiments, dissolve in fresh DMSO.[1] For stock solutions, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, sonication may be recommended to aid dissolution.[3] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised.[2]
-
-
Cell Culture Conditions: The responsiveness of cells to TGF-β stimulation and subsequent inhibition by this compound can be influenced by cell passage number, confluency, and serum starvation conditions.
-
Solution: Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. Serum starvation prior to TGF-β stimulation is often crucial for synchronizing cells and enhancing the signaling response.
-
-
TGF-β Ligand Activity: The quality and activity of the recombinant TGF-β1 used for stimulation can vary.
-
Solution: Use a fresh, high-quality source of recombinant TGF-β1. Perform a dose-response curve for TGF-β1 to determine the optimal concentration for stimulating Smad2/3 phosphorylation in your specific cell line.
-
Question 2: My in vivo results with this compound are not reproducible. What could be the reason?
Possible Causes and Solutions:
-
Formulation and Administration: The method of formulation and administration of this compound for in vivo studies is critical for its bioavailability and efficacy.
-
Solution: For topical application, ensure a consistent and appropriate vehicle is used. For oral administration, a common formulation involves suspending the compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Ensure the suspension is homogenous before each administration.
-
-
Animal Model Variability: The genetic background, age, and health status of the animals can contribute to variability in experimental outcomes.
-
Timing of Treatment and Analysis: The timing of drug administration relative to the biological process being studied and the time points for analysis are critical.
-
Solution: Carefully plan the experimental timeline based on the known kinetics of the biological process. For example, in hair cycle studies, treatment should be initiated at the appropriate phase (e.g., late anagen to observe a delay in catagen).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][5] By inhibiting ALK5, it prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the canonical TGF-β/Smad signaling pathway.[1][3][6]
Q2: What are the recommended storage conditions for this compound?
A2: The powdered form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] It is advisable to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[2]
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been determined in various assays.
| Target | Assay Type | IC50 Value |
| ALK5 Kinase Activity | Cell-free assay | 2.72 nM[1][5] |
| ALK3 Kinase Activity | Cell-free assay | 836 nM[1][5] |
| Smad2/3 Phosphorylation | Cell-based assay (A549 cells) | 8.68 nM[1][3][5] |
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been demonstrated to be effective in both in vitro and in vivo settings. In vitro studies have shown its ability to inhibit Smad2/3 phosphorylation and rescue TGF-β-induced growth inhibition in cell lines like A549 and human outer root sheath cells.[1][7] In vivo studies in mouse models have shown its efficacy in promoting hair growth by elongating the anagen phase when applied topically.[1][4]
Experimental Protocols
Inhibition of Smad2/3 Phosphorylation in A549 Cells
-
Cell Culture: Culture A549 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.[1][3]
-
Stimulation: Add TGF-β1 (e.g., 1 ng/mL) to the cell culture medium and incubate for 1 hour.[1][3]
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis: The levels of phosphorylated Smad2/3 and total Smad2/3 can be quantified using methods such as ELISA or Western blotting.[1][3]
Visualizations
References
Preventing the precipitation of TP0427736 hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of TP0427736 hydrochloride precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective inhibitor of ALK5 (TGF-β type I receptor) kinase activity. Its hydrochloride salt form is used to improve its solubility in aqueous solutions. However, like many small molecule kinase inhibitors, it has limited aqueous solubility, which can lead to precipitation in cell culture media or other aqueous buffers.
Q2: What are the primary causes of this compound precipitation in media?
A2: Precipitation of this compound in media can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
"Crashing Out" during Dilution: Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate due to the sudden change in solvent polarity.
-
pH Effects: Changes in the pH of the medium can alter the ionization state of the compound, affecting its solubility. As a hydrochloride salt of a weakly basic compound, its solubility is expected to be higher at a lower pH.
-
Interactions with Media Components: The compound may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes.
-
Temperature Effects: Lower temperatures can decrease the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It is important to use high-purity, anhydrous DMSO to avoid introducing water, which can affect the stability and solubility of the compound in the stock solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I prepared a stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms immediately. What's happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it has poor solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to a level below its aqueous solubility limit in your specific medium.
-
Perform Serial Dilutions: Instead of adding the concentrated stock solution directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Slow, Dropwise Addition with Mixing: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. The solubility of many compounds, including this compound, is higher at this temperature.
Issue 2: Precipitation Observed After a Period of Incubation
Question: My media containing this compound was clear initially, but after some time in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the media over time and changes in the culture conditions.
Troubleshooting Steps:
-
Monitor Media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium. While a lower pH might favor the solubility of the hydrochloride salt, significant shifts could still impact compound stability and interactions with media components. Consider more frequent media changes for dense cultures.
-
Check for Media Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator and use appropriate culture vessel lids or seals.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) or other sera can sometimes interact with small molecules. If you are using serum-free media, the absence of proteins that might help solubilize the compound could be a factor. Conversely, in serum-containing media, interactions could also lead to precipitation over time. You may need to empirically determine the optimal serum concentration for your experiments.
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh media with this compound periodically rather than preparing a large batch at the beginning.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₁₄H₁₁ClN₄S₂ | MedChemExpress, Selleck Chemicals |
| Molecular Weight | 334.85 g/mol | MedChemExpress, Selleck Chemicals |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| pKa (predicted) | Basic pKa ~5.5-6.5 | Estimated based on chemical structure containing basic nitrogen atoms in the imidazole (B134444) and thiazole (B1198619) rings. The hydrochloride salt form suggests the compound is basic. |
| logP (predicted) | ~3.0-4.0 | Estimated based on chemical structure, indicating a relatively high lipophilicity. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 67 mg/mL (≈ 200 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | Selleck Chemicals |
| 2 mg/mL (≈ 5.97 mM) | Requires sonication and warming to 60°C. | MedChemExpress | |
| 1 mg/mL (≈ 2.99 mM) | Sonication is recommended. | TargetMol | |
| Water | 3.33 mg/mL (≈ 9.94 mM) | Requires sonication and warming to 60°C. | MedChemExpress |
| Insoluble | - | Selleck Chemicals | |
| Ethanol | Insoluble | - | Selleck Chemicals |
Note: The conflicting water solubility data from different suppliers highlights the importance of empirical testing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for several minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM final concentration)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure (Serial Dilution Method):
-
Prepare an Intermediate Dilution (100X): In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM stock solution to this tube to create a 100 µM intermediate solution. Mix well by gentle inversion. This step dilutes the DMSO concentration significantly.
-
Prepare the Final Working Solution (1X): For every 10 mL of final working solution required, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. Mix thoroughly by gentle inversion.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualization
Caption: A recommended workflow for preparing this compound working solutions to minimize precipitation.
Caption: The mechanism of action of this compound in the TGF-β signaling pathway.
Navigating Solubility Challenges with TP0427736 Hydrochloride: A Technical Guide
For researchers and drug development professionals working with the potent ALK5 inhibitor, TP0427736 hydrochloride, achieving consistent and effective dissolution is a critical first step for successful experimentation. This technical support guide provides a comprehensive resource for troubleshooting common solubility issues and identifying suitable alternative solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Publicly available quantitative solubility data for this compound is limited. However, based on manufacturer datasheets and available literature, the following information has been compiled. It is important to note that solubility can be influenced by factors such as the purity of the compound, the presence of moisture (especially in DMSO), temperature, and agitation.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty dissolving this compound in DMSO can arise from several factors:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of many organic compounds. It is recommended to use fresh, anhydrous DMSO from a newly opened bottle.[1]
-
Insufficient Sonication or Heating: For compounds with challenging solubility, gentle heating and sonication can aid in dissolution. One source suggests that sonication is recommended for dissolving this compound in DMSO.
-
Compound Concentration: Attempting to prepare a solution at a concentration higher than its solubility limit will result in an incomplete dissolution. Refer to the solubility table and consider starting with a lower concentration.
Q3: Is this compound soluble in aqueous solutions?
A3: Under standard conditions, this compound is generally considered to have low solubility in water.[1] However, one report indicates a solubility of 3.33 mg/mL can be achieved with the aid of ultrasonication and heating to 60°C. For cell culture experiments, it is crucial to ensure that if a stock solution is prepared in water, it is filtered and sterilized before use.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While DMSO is a common solvent for initial stock solutions, its suitability depends on the specific experimental system. For in vivo studies, co-solvents such as PEG300, Tween80, and corn oil have been used in combination with DMSO to create suitable formulations.[1] For other applications, alternative organic solvents may be explored. Given the benzothiazole (B30560) and imidazole (B134444) moieties in its structure, solvents like methanol (B129727) and N,N-dimethylformamide (DMF) could be potential alternatives, as these classes of compounds often exhibit solubility in such polar aprotic and protic solvents.[2][3][4][5] However, experimental verification is essential.
Troubleshooting Guide: Identifying Alternative Solvents
If you are encountering solubility issues or your experimental setup is incompatible with DMSO, a systematic approach is necessary to identify a suitable alternative solvent.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions |
| DMSO | 67 mg/mL | 200.08 mM | Use of fresh, anhydrous DMSO is critical.[1] |
| DMSO | 1 mg/mL | 2.99 mM | Sonication is recommended. |
| Water | 3.33 mg/mL | 9.94 mM | Requires ultrasonic and warming to 60°C. |
| Water | Insoluble | - | At room temperature.[1] |
| Ethanol | Insoluble | - | At room temperature.[1] |
Note: The significant variation in reported DMSO solubility highlights the sensitivity of this compound's dissolution to experimental conditions.
Experimental Protocol: Determining Solubility in an Alternative Solvent
This protocol provides a general method for determining the approximate solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Selected alternative solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, Ethyl Acetate)
-
Vials with screw caps
-
Vortex mixer
-
Sonicator bath
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound and place it into a vial.
-
Add a known volume of the selected solvent to the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath for 15-30 minutes.
-
Transfer the vial to a temperature-controlled shaker set at the desired experimental temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully collect a sample from the supernatant. It is crucial not to disturb the solid at the bottom.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that is within the linear range of your analytical method (spectrophotometry or HPLC).
-
Measure the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.
-
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams illustrate a logical workflow for selecting an alternative solvent and the signaling pathway in which this compound acts.
Caption: A logical workflow to guide researchers in troubleshooting and selecting an alternative solvent for this compound.
Caption: The signaling pathway of TGF-β, illustrating the inhibitory action of this compound on ALK5-mediated Smad2/3 phosphorylation.
References
Reducing potential skin irritation from topical TP0427736 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential skin irritation during experiments with topical TP0427736 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It works by inhibiting the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β signaling.[1][2] The TGF-β pathway is implicated in androgenic alopecia (AGA) by promoting the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase.[2] By inhibiting ALK5, TP0427736 has been shown to reduce TGF-β induced growth inhibition in human outer root sheath cells and prolong the anagen phase in mouse hair follicles, suggesting its potential as a therapeutic agent for AGA.[2][4]
Q2: Is skin irritation a known side effect of topical this compound?
Currently, there is limited publicly available information specifically detailing skin irritation as a side effect of topical this compound in preclinical or clinical studies. However, as with any topical therapeutic agent, the potential for local skin reactions should be considered. Skin irritation can be caused by the active pharmaceutical ingredient (API) itself, the vehicle components, or the final formulation's physicochemical properties.
Q3: What are the common signs of skin irritation to watch for in my experiments?
Common signs of cutaneous adverse drug reactions (CADRs) include:
-
Erythema (redness)
-
Edema (swelling)
-
Pruritus (itching)
-
Maculopapular eruptions (flat, red area with small bumps)[5]
-
Scaling or peeling of the skin
-
Blistering (in more severe cases)[6]
It is crucial to monitor the application site closely for any of these signs.
Q4: If I observe skin irritation, what are the immediate steps I should take?
If skin irritation is observed, the primary step is to discontinue the application of the topical formulation.[8] The affected area should be gently cleansed with a mild, non-irritating cleanser and water. Application of a bland emollient may help to soothe the skin. For persistent or severe reactions, seeking veterinary (for animal studies) or medical advice is recommended.
Troubleshooting Guide: Formulation-Related Skin Irritation
This guide provides a systematic approach to identifying and mitigating potential sources of skin irritation from your topical this compound formulation.
Problem: Observed Skin Irritation at the Application Site
Potential Cause 1: Vehicle Composition
The vehicle plays a critical role in the tolerability of a topical formulation. Certain solvents, penetration enhancers, or surfactants can be irritating to the skin.
Troubleshooting Steps:
-
Review Vehicle Components: Identify all excipients in your formulation. Common irritants can include alcohols (e.g., ethanol (B145695), propylene (B89431) glycol), and certain surfactants.
-
Substitute Irritating Components: If a potential irritant is identified, consider replacing it with a more biocompatible alternative. For example, using a lower concentration of ethanol or replacing propylene glycol with glycerin.
-
Conduct a Vehicle Control Study: Apply the vehicle without the active ingredient (this compound) to a separate cohort of animals or a different skin site. This will help determine if the irritation is caused by the vehicle itself.
Potential Cause 2: Formulation pH
The pH of the formulation can significantly impact skin barrier function and integrity. A pH that is too acidic or too alkaline can lead to irritation.[9] The normal pH of the skin is typically between 4.1 and 5.8.[9]
Troubleshooting Steps:
-
Measure Formulation pH: Determine the pH of your final formulation.
-
Adjust pH: If the pH is outside the optimal range for skin (typically pH 5-6), adjust it using appropriate buffering agents.
-
Evaluate Buffering System: Ensure the chosen buffering system is non-irritating and compatible with the other formulation components.
Potential Cause 3: Drug Concentration and Physicochemical Properties
High concentrations of the active pharmaceutical ingredient (API) can sometimes lead to irritation. The solubility and stability of the drug in the formulation can also play a role.
Troubleshooting Steps:
-
Evaluate Dose-Response: If possible, test a range of this compound concentrations to determine if the irritation is dose-dependent.
-
Ensure Complete Solubilization: Undissolved drug particles can be abrasive and cause mechanical irritation. Visually inspect the formulation for any precipitates.
-
Assess Formulation Stability: Degradation of the API or excipients could result in the formation of irritating byproducts. Conduct stability studies to ensure the formulation is stable under the experimental conditions.
Data Presentation
Table 1: Comparison of Common Topical Vehicle Components and Their Irritation Potential
| Vehicle Component | Function | Typical Concentration Range (%) | Irritation Potential | Notes |
| Ethanol | Solvent, Penetration Enhancer | 10 - 70 | Moderate to High | Can cause dryness and stinging, especially at higher concentrations. |
| Propylene Glycol | Solvent, Humectant, Penetration Enhancer | 5 - 50 | Low to Moderate | Can be an irritant and sensitizer (B1316253) in some individuals. |
| Glycerin | Humectant, Solvent | 1 - 20 | Very Low | Generally well-tolerated and can have moisturizing properties. |
| Polyethylene Glycol (PEG) | Solvent, Ointment Base | 20 - 70 | Low | Different molecular weights have different properties. |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 1 - 10 | Low | Can be comedogenic in some models. |
| Carbopol® Polymers | Gelling Agent | 0.5 - 2 | Very Low | Generally considered non-irritating. |
| Hydroxypropyl Methylcellulose (HPMC) | Gelling Agent, Thickener | 1 - 5 | Very Low | A common, well-tolerated polymer. |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstituted Human Epidermis (RhE) Models
This protocol provides a general framework for assessing the skin irritation potential of a topical formulation using commercially available RhE models (e.g., EpiDerm™, EpiSkin™).
-
Preparation of Tissues: Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.
-
Formulation Application: Apply a defined amount (e.g., 25-50 µL) of the test formulation, vehicle control, positive control (e.g., 5% Sodium Dodecyl Sulfate), and negative control (e.g., Phosphate Buffered Saline) to the surface of the RhE tissues.
-
Incubation: Incubate the tissues for a specified period (e.g., 60 minutes).
-
Washing and Post-Incubation: Thoroughly wash the tissues to remove the test substances and incubate them in fresh medium for a longer period (e.g., 24-42 hours).
-
Cell Viability Assay (MTT Assay):
-
Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate to allow viable cells to convert MTT into formazan (B1609692).
-
Extract the formazan dye using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing potential causes of skin irritation.
Caption: Mechanism of action of TP0427736 in the TGF-β/ALK5 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pieronline.jp [pieronline.jp]
- 5. Causes and Management of Cutaneous Adverse Drug Reactions: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologyseattle.com [dermatologyseattle.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. turkjps.org [turkjps.org]
Identifying potential degradation products of TP0427736 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0427736 hydrochloride. The information is designed to help identify potential degradation products and address common issues encountered during experimental procedures.
Troubleshooting Guides
Q1: I am observing unexpected peaks in my HPLC/UPLC chromatogram when analyzing this compound. What could be the cause?
A1: The appearance of unexpected peaks in your chromatogram is often indicative of the presence of impurities or degradation products. This compound, a molecule containing thiazole (B1198619), imidazole (B134444), and benzothiazole (B30560) rings, can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide-like bonds within the heterocyclic rings, particularly the imidazole and thiazole moieties, can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening products.
-
Oxidation: The sulfur atom in the thiazole and benzothiazole rings is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones. The imidazole ring is also known to be sensitive to oxidation.[1][2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the heterocyclic rings, potentially leading to complex rearrangements or fragmentation.[3][4][5]
To identify the source of the unexpected peaks, it is recommended to perform a forced degradation study as outlined in the experimental protocols section below. This will help you to generate potential degradation products under controlled conditions and compare their retention times with the unknown peaks in your sample.
Q2: My quantified concentration of this compound is lower than expected. What are the potential reasons?
A2: A decrease in the concentration of the parent compound suggests that it is degrading. Several factors could contribute to this:
-
Improper Storage: Ensure that this compound is stored under the recommended conditions (typically -20°C for solid and in solution).[6] Repeated freeze-thaw cycles of solutions should be avoided.[7]
-
Solution Instability: The stability of this compound in your chosen solvent may be limited. It is advisable to prepare fresh solutions for your experiments. Information from suppliers suggests using fresh DMSO due to its hygroscopic nature, which can affect solubility and stability.
-
Exposure to Light: If your experimental workflow involves exposure to ambient or UV light, photodegradation could be occurring.[3][4][5]
-
pH of the Medium: If your experimental medium is acidic or basic, it could be promoting hydrolytic degradation.
-
Presence of Oxidizing Agents: Contaminants in your reagents or exposure to air (oxygen) could be causing oxidative degradation.[1][2]
To troubleshoot this, analyze a freshly prepared standard solution of this compound to confirm its initial concentration. Then, systematically evaluate your experimental conditions (e.g., by running control experiments in the dark or under an inert atmosphere) to pinpoint the cause of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation products of this compound?
A1: Based on the chemical structure of this compound, which contains thiazole, imidazole, and benzothiazole rings, several degradation products can be hypothesized to form under stress conditions such as hydrolysis, oxidation, and photolysis. The table below summarizes some of the potential degradation products.
| Potential Degradation Product | Proposed Structure | Degradation Pathway | Description |
| DP-H1 | Hydrolyzed Imidazole Ring Product | Hydrolysis | Hydrolytic cleavage of the imidazole ring could lead to the formation of a diamino derivative. |
| DP-H2 | Hydrolyzed Thiazole Ring Product | Hydrolysis | The thiazole ring may undergo hydrolysis, leading to a ring-opened product containing a thioamide and a carbonyl group. |
| DP-O1 | Benzothiazole N-Oxide | Oxidation | Oxidation of the nitrogen atom in the benzothiazole ring. |
| DP-O2 | Benzothiazole S-Oxide | Oxidation | Oxidation of the sulfur atom in the benzothiazole ring to a sulfoxide.[8] |
| DP-O3 | Thiazole S-Oxide | Oxidation | Oxidation of the sulfur atom in the thiazole ring to a sulfoxide. |
| DP-P1 | Photodegradation Isomer | Photolysis | UV irradiation could induce isomerization or rearrangement of the molecule. |
| DP-P2 | Ring Cleavage Photoproduct | Photolysis | High-energy UV light could lead to the cleavage of one of the heterocyclic rings, resulting in smaller, fragmented molecules.[9] |
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods. A general protocol is provided in the "Experimental Protocols" section below. This involves subjecting the compound to stress conditions like acid, base, oxidation, and light.
Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the most powerful technique for this purpose.
-
HPLC/UHPLC with a reversed-phase column (e.g., C18) can effectively separate the parent compound from its more polar degradation products.
-
UV detection allows for the initial detection and quantification of the parent compound and major degradants.
-
Mass Spectrometry (MS) , particularly with high-resolution capabilities (e.g., Q-TOF or Orbitrap), is crucial for the identification of unknown degradation products by providing accurate mass measurements and fragmentation patterns.
A suggested starting HPLC-MS method is detailed in the "Experimental Protocols" section.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at 60°C for 24 hours. After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV/MS.
HPLC-MS Method for Analysis of TP0427736 and Degradation Products
This is a general method and may require optimization for your specific instrumentation and degradation products.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan range m/z 100-1000.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
- 1. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unit 4 imidazole | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of TP0427736 hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of TP0427736 hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your this compound stock solutions.
Q1: I observed a precipitate in my stock solution after thawing. What should I do?
A1: The formation of a precipitate upon thawing can occur if the compound has low solubility at lower temperatures or if the solvent has absorbed moisture.[1]
-
Gently warm the vial to room temperature.
-
Vortex the solution to help redissolve the compound.[1]
-
Visually inspect the solution to ensure the precipitate has fully dissolved before use.[1]
-
To prevent this in the future, ensure you are using anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock preparation, as moisture can reduce solubility.[2][3]
Q2: My stock solution has changed color. Is it still usable?
A2: A color change in your stock solution may be an indication of oxidation or another form of chemical degradation.[1] It is recommended to discard the solution and prepare a fresh one.[1] To mitigate this, if the compound is known to be sensitive to oxygen, consider storing it under an inert gas like argon or nitrogen.[1]
Q3: I am seeing a loss of biological activity with my compound over time. How can I confirm if my stock solution has degraded?
A3: A loss of biological activity is a strong indicator of chemical degradation.[1] The most reliable way to confirm this is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and concentration of your stock solution.[1] If degradation is confirmed, a fresh stock solution should be prepared.[1] Consider reviewing your storage and handling procedures to prevent future degradation.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][4] The compound is soluble in DMSO at concentrations of 67 mg/mL (200.08 mM) and 2 mg/mL (5.97 mM), though sonication and warming may be required to achieve dissolution.[2][5] It is crucial to use high-purity, anhydrous DMSO to prevent degradation.[1][2] this compound is insoluble in water and ethanol.[2]
Q5: What are the recommended storage conditions for long-term stability?
A5: For optimal long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][6] The recommended storage temperatures and durations are summarized in the table below.
Q6: How should I handle the compound upon receipt?
A6: this compound is typically shipped at room temperature and is stable for the duration of shipping.[7] Upon receipt, it is important to store the product according to the long-term storage instructions on the product label or technical data sheet.[7] Before opening the vial, it is good practice to centrifuge it to ensure all the powder is collected at the bottom.[7]
Q7: Is it necessary to filter-sterilize my stock solution?
A7: If your stock solution will be used in sterile cell culture experiments, filter sterilization with a 0.2 μm filter is recommended.[1][7] This is especially important for solutions prepared with aqueous buffers.[1] However, DMSO itself has bactericidal properties, which can reduce the risk of contamination.[1][4]
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 67 mg/mL (200.08 mM) | [2] |
| 2 mg/mL (5.97 mM) (ultrasonic and warming to 60°C may be needed) | [5] | |
| 1 mg/mL (2.99 mM) (sonication recommended) | [4] | |
| Solubility in Water | Insoluble | [2] |
| 3.33 mg/mL (9.94 mM) (with sonication, warming, and heating to 60°C) | [5] | |
| Solubility in Ethanol | Insoluble | [2] |
| Powder Storage | 3 years at -20°C | [2][3][4] |
| 2 years at 4°C | [5] | |
| Stock Solution Storage | 1 year at -80°C in solvent | [2][4] |
| 6 months at -80°C in solvent | [5][6][8] | |
| 1 month at -20°C in solvent | [2][5][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature in a desiccator before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[7]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
If necessary, gently warm the solution and sonicate to ensure complete dissolution.[4][5]
-
Once the compound is fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.[1]
Protocol 2: Assessment of Stock Solution Stability via HPLC
-
Immediately after preparing a fresh stock solution, take an aliquot for initial analysis (time-zero sample).
-
Analyze the time-zero sample by HPLC to determine the initial purity and peak area.[1]
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.[1]
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.[1]
-
Compare the purity and peak area of the aged sample to the time-zero sample to assess for any degradation.[1]
Visualizations
Caption: Simplified TGF-β/ALK5 signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound stock solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparing TP0427736 hydrochloride with other ALK5 inhibitors
A Comparative Guide to TP0427736 Hydrochloride and Other ALK5 Inhibitors for Researchers
This guide provides an objective comparison of this compound, a potent ALK5 inhibitor, with other commercially available alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions for their experimental needs. The focus is on in vitro potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.
Introduction to ALK5 Inhibition
Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Type 1 Receptor (TGFβRI), is a crucial serine/threonine kinase receptor in the TGF-β signaling pathway.[1][2] This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies such as cancer and fibrosis.[1][4] ALK5 inhibitors block the signaling cascade by preventing the phosphorylation of downstream mediators, primarily Smad2 and Smad3, making them valuable tools for both basic research and therapeutic development.[4]
This compound is a potent and selective inhibitor of ALK5 kinase activity.[5][6][7] This guide compares its performance against other well-characterized ALK5 inhibitors like Galunisertib, RepSox, and Vactosertib.
Performance Comparison of ALK5 Inhibitors
The following tables summarize quantitative data for this compound and its alternatives. It is important to note that variations in experimental conditions across different studies should be considered when interpreting these values.
Table 1: In Vitro Potency Against ALK5
| Compound | IC50 (nM) vs. ALK5 | Assay Type |
| TP0427736 | 2.72[5][6][8][9] | Kinase Assay |
| R-268712 | 2.5[8] | Kinase Assay |
| RepSox | 4[1][8] | ALK5 Autophosphorylation |
| Vactosertib | 11 - 12.9[1] | Kinase Assay |
| SB525334 | 14.3[8] | Kinase Assay |
| GW788388 | 18[8] | Kinase Assay |
| SD-208 | 48[8] | Kinase Assay |
| Galunisertib (LY2157299) | 56[1][8] | Kinase Assay |
| GW6604 | 140[10][11] | ALK5 Autophosphorylation |
Table 2: Cellular Activity - Inhibition of TGF-β-Induced Smad Phosphorylation
| Compound | Cellular IC50 (nM) | Cell Line | Assay Method |
| TP0427736 | 8.68[5][6][7][8] | A549 | ELISA |
| GW6604 | 500[10][11] | HepG2 | PAI-1 Transcription |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Notes |
| TP0427736 | Highly selective for ALK5 over ALK3 (IC50 = 836 nM), representing a ~300-fold selectivity.[5][6][7][8][9] |
| RepSox | Selective for TGF-β type I receptors over kinases like p38 MAPK and GSK3 (IC50 > 16 µM).[1] |
| SB525334 | 4-fold less potent against ALK4 and inactive against ALK2, 3, and 6.[8] |
| Vactosertib | Potent inhibitor of ALK4 (IC50 = 13 nM). Lower selectivity may be linked to some toxicities.[1] |
| Galunisertib | Selective for the TGF-β pathway.[1] |
| SD-208 | >100-fold selectivity for ALK5 over TGF-βRII.[8] |
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of ALK5, including TP0427736, typically act as ATP-competitive inhibitors. They bind to the kinase domain of the ALK5 receptor, preventing the transfer of phosphate (B84403) from ATP to Smad2 and Smad3 proteins. This action halts the downstream signaling cascade.
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of ALK5 inhibitors.
ALK5 Kinase Activity Assay (Biochemical)
This protocol is a generalized procedure for determining the in vitro potency (IC50) of an inhibitor against the ALK5 kinase.
Objective: To measure the direct inhibitory effect of a compound on ALK5 kinase activity.
Materials:
-
Recombinant active ALK5 (TGFβRI) enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Substrate (e.g., generic peptide substrate or GST-Smad3)
-
ATP (at a concentration near the Km for ALK5)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test inhibitors (serial dilutions in DMSO)
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., TP0427736) in DMSO, then dilute further in Kinase Assay Buffer.
-
Assay Setup: Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add 5 µL of diluted ALK5 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of the Substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro ALK5 kinase inhibition assay.
Cellular Assay for Inhibition of Smad2/3 Phosphorylation
This protocol describes a method to determine the cellular IC50 of an inhibitor by measuring its effect on TGF-β-induced Smad phosphorylation in a cell-based assay.[6]
Objective: To assess the inhibitor's ability to block ALK5 signaling in a cellular context.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1 ligand
-
Test inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phospho-Smad2/3 and a loading control (e.g., total Smad2/3 or GAPDH). Secondary HRP-conjugated antibody.
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment
-
ECL substrate and imaging system
Procedure:
-
Cell Culture: Plate A549 cells in 12-well plates and grow to ~80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 2 hours.[6]
-
Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for 1 hour.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of Lysis Buffer.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-Smad2 and the loading control. Normalize the phospho-Smad2 signal to the loading control. Calculate the percentage of inhibition relative to the TGF-β1-stimulated control and determine the cellular IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TP0427736 Hydrochloride and Finasteride in the Promotion of Hair Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two compounds with distinct mechanisms of action for the treatment of androgenetic alopecia (AGA): TP0427736 hydrochloride, a novel small molecule inhibitor of ALK5, and finasteride (B1672673), a well-established 5-alpha-reductase inhibitor. This document is intended to serve as a resource for researchers and professionals in the field of drug development for hair loss, offering a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental methodologies.
Introduction
Androgenetic alopecia is the most common form of hair loss, characterized by a progressive miniaturization of hair follicles. While finasteride has been a cornerstone of AGA treatment for decades, its mechanism is centered on hormonal modulation. This compound represents a novel approach by targeting a key signaling pathway involved in the hair follicle cycle. This guide will objectively compare these two compounds based on available scientific evidence.
Mechanisms of Action
The two compounds operate through fundamentally different pathways to promote hair growth.
Finasteride is a competitive inhibitor of the type II 5-alpha-reductase enzyme.[1][2] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][3] Elevated levels of DHT in the scalp are a primary cause of hair follicle miniaturization in genetically susceptible individuals.[2][4] By inhibiting 5-alpha-reductase, finasteride significantly reduces DHT levels in both the serum and the scalp, thereby mitigating its miniaturizing effects on hair follicles.[1][3][5]
This compound is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[6][7] The transforming growth factor-beta (TGF-β) signaling pathway is known to play a crucial role in the transition of the hair follicle from the anagen (growth) phase to the catagen (regression) phase.[6][8] Androgens can enhance the production of TGF-β in dermal papilla cells, which in turn inhibits the growth of hair follicle cells.[6] this compound works by blocking the TGF-β signaling cascade through the inhibition of Smad2/3 phosphorylation, which is a key step in the pathway.[6][7] This action helps to prolong the anagen phase and prevent the premature entry of hair follicles into the catagen phase.[6]
In Vitro Efficacy
The following table summarizes the available in vitro data for this compound, demonstrating its potency as an ALK5 inhibitor. No directly comparable in vitro efficacy data for finasteride's primary mechanism (inhibition of 5-alpha-reductase) was found in the context of hair growth studies.
| Parameter | This compound | Reference |
| ALK5 Kinase Activity Inhibition (IC50) | 2.72 nM | [6][7] |
| ALK3 Kinase Activity Inhibition (IC50) | 836 nM (>300-fold less potent than for ALK5) | [6] |
| TGF-β1-induced Smad2/3 Phosphorylation Inhibition in A549 cells (IC50) | 8.68 nM | [7] |
Preclinical and Clinical Efficacy
Direct comparative preclinical or clinical trials between this compound and finasteride are not yet available. The following tables present a summary of the existing data for each compound individually.
Preclinical Data (Animal Models)
The primary preclinical data for this compound comes from a study on mice with synchronized hair growth cycles. For finasteride, preclinical data also exists from mouse models of testosterone-induced alopecia.
Table 1: Preclinical Efficacy of this compound in Mice
| Parameter | Method | Result | Reference |
| Anagen Phase Elongation | Histological analysis of dorsal skin after depilation | Repeated topical application suppressed the shortening of average hair follicle length during the transition from the late anagen to the catagen phase. | [6] |
| Anagen Hair Region Ratio | Histological analysis | Topical application significantly increased the anagen hair region ratio in depilated mice. | [9] |
Table 2: Preclinical Efficacy of Finasteride in Mice
| Parameter | Method | Result | Reference |
| Follicular Density | Testosterone-induced alopecia model | Topical finasteride (2% solution) showed greater follicular density compared to a control group. | [3] |
| Anagen:Telogen Ratio | Testosterone-induced alopecia model | Topical finasteride (2% solution) resulted in a higher anagen:telogen ratio compared to a control group. | [3] |
| Follicular Number and Length | Testosterone-induced AGA model | Finasteride-loaded microspheres increased follicular number and length, similar to orally-applied finasteride. | [5] |
| Hair Bulb Diameter | Testosterone-induced AGA model | Finasteride-loaded microspheres increased hair bulb diameter, similar to orally-applied finasteride. | [5] |
Clinical Data (Human Trials)
To date, there is no published clinical trial data for this compound. Finasteride, on the other hand, has been extensively studied in numerous clinical trials.
Table 3: Clinical Efficacy of Oral Finasteride (1 mg/day) in Men with Androgenetic Alopecia
| Parameter | Duration of Study | Method | Result | Reference |
| Total Hair Count (per 1-inch diameter circle) | 1 and 2 years | Scalp hair counts | Clinically significant increases of 107 and 138 hairs, respectively, compared to placebo. | [10] |
| Progression of Hair Loss | 12 months | Hair count analysis | Only 14% of men treated with finasteride had further hair loss, compared to 58% of those on placebo. | [3] |
| Total and Anagen Hair Counts (per 1 cm²) (Net improvement vs. placebo) | 48 weeks | Phototrichogram | Total hair count: +17.3 hairs (8.3% increase)Anagen hair count: +27.0 hairs (26% increase) | [6][11] |
| Anagen to Telogen Ratio (Net improvement vs. placebo) | 48 weeks | Phototrichogram | 47% improvement | [6][11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of hair growth treatments, as cited in the studies of this compound and finasteride.
In Vitro Kinase Inhibitory Activity Assay (for TP0427736)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase.
-
Methodology:
-
The assay is typically performed using an ELISA (Enzyme-Linked Immunosorbent Assay) format.
-
Recombinant ALK5 kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (TP0427736).
-
The level of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Hair Growth Evaluation in Mice
-
Objective: To assess the effect of a compound on the hair growth cycle in a mouse model.
-
Methodology:
-
Synchronization of Hair Follicles: The hair follicles on the dorsal skin of C57BL/6 mice are synchronized into the telogen (resting) phase, typically by depilation with wax.
-
Treatment: The test compound (e.g., topical TP0427736 lotion) or a vehicle control is applied daily to the depilated area.
-
Evaluation:
-
Visual Assessment: The progression of hair growth is monitored and can be scored based on a visual scale.
-
Histological Analysis: Skin samples are collected at different time points, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin). This allows for the microscopic examination of hair follicle morphology, determination of the hair cycle stage (anagen, catagen, telogen), and measurement of parameters like hair follicle length and diameter.
-
-
Clinical Evaluation of Hair Growth in Humans (Phototrichogram)
-
Objective: To quantitatively measure changes in hair growth parameters in human subjects.
-
Methodology:
-
Target Area Selection and Preparation: A small, defined area of the scalp (e.g., 1 cm²) is selected, and a tattoo is often applied for precise relocation. The hair in this area is clipped short.
-
Baseline Imaging: A macrophotograph of the target area is taken.
-
Growth Period: The subject is instructed not to wash their hair for a set period (e.g., 2-3 days).
-
Follow-up Imaging: A second macrophotograph of the same area is taken.
-
Analysis: By comparing the two images, several parameters can be determined:
-
Hair Density: The total number of hairs in the target area.
-
Anagen Hairs: Hairs that have grown in length between the two images.
-
Telogen Hairs: Hairs that have not grown.
-
Anagen/Telogen Ratio: The ratio of growing to resting hairs.
-
Hair Growth Rate: The average increase in hair length over the time period.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by each compound and a typical experimental workflow for evaluating hair growth.
References
- 1. A novel method for histological examination of hair follicles - ProQuest [proquest.com]
- 2. Hair Evaluation Methods: Merits and Demerits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Finasteride: A Comprehensive Review of Androgenetic Alopecia Management for Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of hair follicles in mutant laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototrichogram | TrichoSystemPro - Professional hair and scalp diagnostic software [trichosystempro.com]
- 9. Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JaypeeDigital | Phototrichogram and TrichoScan© [jaypeedigital.com]
- 11. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing the selectivity profile of TP0427736 hydrochloride against other kinases
Unveiling the Selectivity of TP0427736 Hydrochloride: A Kinase Inhibition Profile
This compound has emerged as a potent and selective inhibitor of Activin-like kinase 5 (ALK5), a key receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5] Understanding the selectivity of this compound is crucial for researchers in drug discovery and development to assess its therapeutic potential and anticipate potential off-target effects. This guide provides a comparative analysis of the inhibitory activity of this compound against its primary target and other related kinases, supported by experimental data and detailed protocols.
Kinase Selectivity Profile
The inhibitory potency of this compound was evaluated against ALK5 and the closely related kinase ALK3. The results, summarized in the table below, demonstrate a significant selectivity for ALK5.
| Kinase Target | IC50 (nM) | Selectivity (fold) |
| ALK5 | 2.72 | 1 |
| ALK3 | 836 | ~307 |
Data Interpretation: this compound is approximately 300-fold more potent in inhibiting ALK5 compared to ALK3, indicating a high degree of selectivity for its primary target.[2][5] This selectivity is a critical attribute, as off-target inhibition of other kinases can lead to unintended cellular effects.[6][7]
Experimental Methodologies
The determination of the kinase inhibitory activity and cellular effects of this compound involves a series of well-defined experimental protocols.
In Vitro Kinase Inhibition Assay (ELISA-based)
The half-maximal inhibitory concentration (IC50) values for this compound against ALK5 and ALK3 were determined using an Enzyme-Linked Immunosorbent Assay (ELISA).[5] This type of assay is a common method for measuring the activity of kinase inhibitors.[8]
Protocol Outline:
-
Kinase Reaction: The kinase (ALK5 or ALK3), a specific substrate, and ATP are combined in the wells of a microplate.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells. A control with no inhibitor (DMSO) is also included.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated from the concentration-response curve.
Cell-Based Smad2/3 Phosphorylation Assay
To assess the compound's activity in a cellular context, an assay measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation in A549 cells was performed.[1] this compound demonstrated an IC50 value of 8.68 nM in this cell-based assay.[1][2][4]
Protocol Outline:
-
Cell Culture: A549 cells are cultured overnight in 96-well plates.[1]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO (as a control) for 2 hours.[1]
-
Stimulation: TGF-β1 (1 ng/mL) is added to the wells to induce Smad2/3 phosphorylation.[1]
-
Lysis and Antibody Incubation: After 1 hour of incubation, the cells are lysed. The lysate is then mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated plate for 2 hours.[1]
-
Detection: A rabbit anti-phosphoserine antibody is added, followed by a Europium-labeled anti-rabbit IgG antibody and a DELFIA Enhancement solution.[1]
-
Measurement: The time-resolved fluorescence is measured to quantify the level of phosphorylated Smad2/3.[1]
-
IC50 Determination: The IC50 value is determined by analyzing the concentration-response curves.[1]
Visualizing the Mechanism and Workflow
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Caption: TGF-β Signaling Pathway Inhibition by TP0427736 HCl.
Caption: ELISA-based Kinase Inhibition Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Effects of TP0427736 Hydrochloride with ALK5 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two methods for inhibiting the Activin-like kinase 5 (ALK5) signaling pathway: the pharmacological inhibitor TP0427736 hydrochloride and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is crucial for validating experimental findings and making informed decisions in drug development and signaling pathway research.
Introduction to ALK5 Signaling and Inhibition
The ALK5 receptor, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a critical serine/threonine kinase that plays a central role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, ALK5 phosphorylates downstream effector proteins, primarily Smad2 and Smad3, initiating a signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of the ALK5 pathway is implicated in various pathologies, such as fibrosis and cancer.
This compound is a potent and selective small molecule inhibitor of ALK5 kinase activity.[1][2][3] It offers a rapid and reversible means of blocking the pathway. In contrast, ALK5 siRNA provides a method for transiently silencing the expression of the ALK5 gene itself, thereby preventing the production of the ALK5 protein. Using ALK5 siRNA is a common and effective way to validate the on-target effects of pharmacological inhibitors like this compound.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and ALK5 siRNA in inhibiting the ALK5 signaling pathway. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons in a single experimental setting are limited. Variations in cell lines, reagents, and experimental conditions should be taken into consideration.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type |
| ALK5 Kinase Inhibition (IC50) | 2.72 nM[1][2][3] | - | Kinase Assay |
| Smad2/3 Phosphorylation Inhibition (IC50) | 8.68 nM[1][2][3] | A549 | Cell-based Assay |
Table 2: Efficacy of ALK5 siRNA
| Parameter | Effect | Cell Line | Assay Type |
| ALK5 mRNA Knockdown | Effective and specific decrease[4] | BRECs and BRPCs | qPCR |
| ALK5 Protein Knockdown | Significant inhibition[4] | BRECs and BRPCs | Western Blot |
| TGF-β-induced Smad2 Phosphorylation | Almost completely prevented[4] | BRECs | Western Blot |
Alternatives to this compound
Several other small molecule inhibitors targeting ALK5 are available, each with its own potency and selectivity profile. The choice of inhibitor can depend on the specific experimental needs, including the desired potency, selectivity against other kinases, and whether in vitro or in vivo studies are planned.
Table 3: Comparison with Alternative ALK5 Inhibitors
| Compound | ALK5 IC50 | Notes |
| SB-431542 | 94 nM[5] | Widely used, selective ALK4/5/7 inhibitor. |
| RepSox | 23 nM (binding), 4 nM (autophosphorylation)[6] | Potent and selective ALK5 inhibitor. |
| Galunisertib (LY2157299) | 56 nM[6] | Investigated in clinical trials. |
| A-83-01 | 12 nM[7] | Potent inhibitor of ALK4/5/7. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are foundational protocols for key experiments used to evaluate the effects of this compound and ALK5 siRNA.
ALK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK5 kinase.
-
Reagents and Materials: Recombinant active ALK5, kinase assay buffer, ATP, substrate peptide (e.g., a generic kinase substrate or a specific Smad-derived peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the ALK5 enzyme, the substrate, and the kinase assay buffer. b. Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 45 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Western Blot for Phosphorylated Smad2/3
This method is used to assess the downstream effects of ALK5 inhibition in a cellular context.
-
Cell Culture and Treatment: a. Plate cells (e.g., A549) and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal levels of Smad phosphorylation. c. Pre-treat the cells with various concentrations of this compound or transfected with ALK5 siRNA. d. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce Smad2/3 phosphorylation.
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoblotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. To ensure equal loading, the membrane can be stripped and re-probed for total Smad2/3 or a housekeeping protein like β-actin.
ALK5 siRNA Transfection and Validation
This protocol outlines the steps for knocking down ALK5 expression and verifying the knockdown efficiency.
-
siRNA Transfection: a. Seed cells in a 6-well plate to be 50-60% confluent at the time of transfection. b. Prepare a mixture of ALK5 siRNA (or a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. c. Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
Validation of Knockdown by quantitative PCR (qPCR): a. Isolate total RNA from the transfected cells. b. Synthesize cDNA using a reverse transcription kit. c. Perform qPCR using primers specific for ALK5 and a housekeeping gene (e.g., GAPDH) for normalization. d. Calculate the relative expression of ALK5 mRNA in the ALK5 siRNA-treated cells compared to the control cells.
-
Validation of Knockdown by Western Blot: a. Following transfection, lyse the cells and perform a Western blot as described above, using a primary antibody against the total ALK5 protein.
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Controls for TP0427736 Hydrochloride Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing positive and negative controls in experiments involving TP0427736 hydrochloride, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). By objectively comparing its performance with a well-established alternative and providing detailed experimental protocols, this document aims to facilitate rigorous and reproducible research in the study of TGF-β signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets ALK5, the type I receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK5 kinase activity, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β/Smad signaling pathway.[1] This pathway is crucial in various cellular processes, and its dysregulation is implicated in numerous diseases, including fibrosis and cancer. The primary application of this compound has been investigated in the context of androgenic alopecia, where it has been shown to mitigate the growth-inhibitory effects of TGF-β on hair follicle cells.[2][3]
Establishing Experimental Controls
To ensure the validity and interpretability of experimental results, the inclusion of appropriate positive and negative controls is paramount.
Positive Control: A suitable positive control for ALK5 inhibition experiments is SB-431542 . This compound is another well-characterized, potent, and selective inhibitor of ALK5.[4][5][6][7] By comparing the effects of this compound to those of SB-431542, researchers can benchmark its potency and efficacy.
Negative Control: The appropriate negative control is a vehicle control , which in the case of this compound and SB-431542 is typically Dimethyl sulfoxide (B87167) (DMSO) . This control accounts for any effects the solvent might have on the experimental system, ensuring that the observed results are due to the activity of the inhibitor itself.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and the suggested positive control, SB-431542, based on their half-maximal inhibitory concentrations (IC50) against ALK5 kinase activity.
| Compound | Target | IC50 (nM) | Selectivity Note |
| This compound | ALK5 | 2.72[1][8] | Over 300-fold more selective for ALK5 than for ALK3.[1] |
| SB-431542 (Positive Control) | ALK5 | 94[4][5][7] | Also inhibits ALK4 and ALK7.[4][5][6][7] |
Note: IC50 values can vary slightly between different experimental setups. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB431542 - XenWiki [wiki.xenbase.org]
- 8. medchemexpress.com [medchemexpress.com]
Ensuring Reproducibility in Hair Growth Studies: A Comparative Guide to TP0427736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP0427736 hydrochloride, a novel ALK5 inhibitor, with established hair growth treatments, minoxidil (B1677147) and finasteride. The objective is to equip researchers with the necessary data and protocols to ensure the reproducibility of hair growth studies. This document outlines the mechanism of action, summarizes available quantitative data, and provides detailed experimental methodologies.
Comparative Analysis of Hair Growth Compounds
To facilitate a clear comparison, the following tables summarize the key characteristics and reported efficacy of this compound, minoxidil, and finasteride. It is important to note that direct quantitative in vivo hair growth data for this compound, such as percentage increase in hair density or length, is not yet publicly available in the same standardized metrics as for the FDA-approved drugs. The available data focuses on its potent mechanism of action and its effects on the hair follicle cycle in animal models.
Table 1: Mechanism of Action and In Vitro Efficacy
| Feature | This compound | Minoxidil | Finasteride |
| Primary Mechanism | Selective inhibitor of TGF-β type I receptor (ALK5) kinase.[1] | ATP-sensitive potassium channel opener. | 5α-reductase inhibitor. |
| Signaling Pathway | Inhibits the TGF-β/Smad2/3 signaling pathway.[1] | Not fully elucidated; may involve upregulation of vascular endothelial growth factor (VEGF). | Prevents the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). |
| IC50 for Primary Target | 2.72 nM (for ALK5).[1] | Data not typically presented as IC50 for a specific receptor in the context of hair growth. | Varies by 5α-reductase isoenzyme. |
| Effect on Hair Follicle Cells | Reduces TGF-β induced growth inhibition in human outer root sheath cells.[1] | Stimulates proliferation of dermal papilla cells. | Reduces DHT-induced miniaturization of hair follicles. |
Table 2: In Vivo Efficacy and Clinical Data
| Parameter | This compound | Minoxidil | Finasteride |
| Reported Hair Growth Effect (Animal Models) | Suppressed the shortening of average hair follicle length during the anagen-to-catagen transition in mice; Significantly increased the anagen hair region ratio in mice.[1][2] | Promotes and maintains anagen phase in mice. | Increases hair weight and hair counts in various animal models. |
| Quantitative Hair Growth Data (Human Studies) | Not available. | Topical: 42.5% increase in total hair weight (women); 13.8% - 24.4% increase in terminal hair count. Oral: Significant improvements in overall average hair density. | Oral: Net improvement of 17.3 total hairs and 27.0 anagen hairs in a 1-cm² area; 25.6% increase in hair weight at 48 weeks. |
| FDA Approval for Hair Loss | No | Yes (Topical) | Yes (Oral for men) |
Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed methodologies for key experiments relevant to the study of this compound and similar compounds.
In Vitro ALK5 Kinase Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
Test compound (this compound) at various concentrations
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the recombinant ALK5 protein to each well.
-
Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
In Vivo Hair Growth Study in Mice
Objective: To evaluate the effect of a topically applied test compound on hair follicle cycling and growth in a mouse model.
Materials:
-
C57BL/6 mice (typically 7-8 weeks old, in the telogen phase of the hair cycle)
-
Test compound solution (e.g., this compound in a suitable vehicle)
-
Vehicle control solution
-
Positive control (e.g., minoxidil solution)
-
Electric clippers
-
Depilatory wax or cream
-
Digital camera for documentation
-
Image analysis software
-
Histology equipment (formalin, paraffin, microtome, H&E staining reagents)
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Synchronize the hair follicles in the anagen phase by depilating the dorsal skin of the mice. This can be achieved by shaving the hair followed by the application of warm wax or a depilatory cream. The day of depilation is considered Day 0.
-
Divide the mice into three groups: Vehicle control, Test compound, and Positive control.
-
Starting from Day 1, topically apply a fixed volume of the respective solution to the depilated dorsal skin of the mice daily for a predefined period (e.g., 21 days).
-
Monitor the mice daily for any signs of skin irritation.
-
Document hair growth by taking photographs of the dorsal skin at regular intervals (e.g., every 3-4 days).
-
At the end of the study period, euthanize the mice and collect skin samples from the treated area.
-
Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Analyze the stained sections under a microscope to determine the stage of the hair follicles (anagen, catagen, telogen), measure hair follicle length, and quantify the number of hair follicles in each stage.
-
Quantify the area of hair regrowth from the photographs using image analysis software.
Visualizing Pathways and Workflows
To further aid in the understanding and replication of these studies, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: TGF-β/ALK5 Signaling Pathway in Hair Follicle Regulation.
Caption: Experimental Workflow for In Vivo Hair Growth Studies.
References
Illuminating the Target: Validating TP0427736 Hydrochloride Activity with In Vivo Imaging
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TP0427736 hydrochloride, a potent ALK5 inhibitor, and its alternatives. We delve into the validation of its activity using in vivo imaging techniques, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor that selectively targets the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK5, TP0427736 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway. This pathway is implicated in a wide array of cellular processes, including growth, differentiation, and apoptosis, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis.
Mechanism of Action: Targeting the TGF-β/Smad Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK5, thus preventing the initial phosphorylation of Smad2/3 and halting the entire downstream signaling cascade.
Comparative In Vitro Activity
This compound demonstrates high potency and selectivity for ALK5. Below is a comparison of its in vitro activity with other well-known ALK5 inhibitors, Galunisertib (B1674415) (LY2157299) and SB431542.
| Compound | Target | IC50 (nM) | Cell-based Smad2/3 Phosphorylation IC50 (nM) |
| This compound | ALK5 | 2.72 [1][2] | 8.68 (in A549 cells) [1] |
| Galunisertib (LY2157299) | ALK5 | 59 | 221 (in HEK293_SMAD2/3 cells)[3] |
| SB431542 | ALK5 | 94[1] | ~50-100 (cell type dependent) |
In Vivo Validation of Activity: The Power of Imaging
While in vitro assays provide valuable information on the potency of a compound, in vivo studies are crucial to validate its efficacy in a complex biological system. In vivo imaging offers a non-invasive and longitudinal approach to assess drug activity, allowing researchers to monitor therapeutic response over time in the same animal.
Bioluminescence Imaging of Smad2/3-dependent Signaling
A powerful method to visualize the in vivo activity of ALK5 inhibitors is through bioluminescence imaging (BLI) using transgenic reporter mice. These mice express a luciferase reporter gene under the control of a Smad-responsive element (SBE). When the TGF-β pathway is active, the Smad complex binds to the SBE, driving the expression of luciferase. Administration of an ALK5 inhibitor like this compound would block this pathway, leading to a decrease in luciferase expression and a corresponding reduction in the bioluminescent signal. This provides a quantitative measure of the inhibitor's target engagement and downstream efficacy in a living animal.[4][5]
While specific in vivo imaging studies for this compound are not yet published, the methodology has been successfully applied to validate the activity of the alternative compound, SB431542.
Experimental Protocols
In Vitro ALK5 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ALK5 kinase activity.
Methodology:
-
Recombinant human ALK5 kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide (e.g., a Smad2-derived peptide).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-32P]ATP.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Smad2/3 Phosphorylation Assay
Objective: To measure the inhibition of TGF-β-induced Smad2/3 phosphorylation in a cellular context.
Methodology:
-
Human lung adenocarcinoma cells (A549) are seeded in 96-well plates and cultured overnight.
-
Cells are pre-treated with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
TGF-β1 (e.g., 1 ng/mL) is added to the wells to stimulate the signaling pathway.
-
After 1 hour of incubation, the cells are washed and lysed.
-
The levels of phosphorylated Smad2/3 in the cell lysates are quantified using an ELISA-based assay or Western blotting with an antibody specific for phosphorylated Smad2/3.
-
The IC50 value is calculated from the concentration-response curve.
Proposed In Vivo Bioluminescence Imaging Protocol
Objective: To non-invasively monitor the inhibition of TGF-β/Smad signaling by this compound in a living animal model.
Animal Model: Transgenic mice expressing a luciferase reporter gene driven by a Smad-binding element (SBE-luc).
Methodology:
-
Baseline Imaging: Prior to treatment, establish a baseline bioluminescent signal for each animal. Anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Image the animals using an in vivo imaging system (IVIS) and quantify the photon flux from the region of interest.
-
Treatment: Administer this compound or a vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on pharmacokinetic studies.
-
Longitudinal Imaging: At various time points post-treatment (e.g., 2, 4, 8, 24 hours), repeat the imaging procedure as described in step 1.
-
Data Analysis: Quantify the bioluminescent signal at each time point and normalize it to the baseline signal for each animal. Compare the signal intensity between the treated and control groups to determine the extent and duration of target engagement and pathway inhibition.
Comparison with Alternatives: Galunisertib and SB431542
| Feature | This compound | Galunisertib (LY2157299) | SB431542 |
| Primary Target | ALK5 | ALK5 | ALK5, ALK4, ALK7 |
| In Vitro Potency (ALK5 IC50) | High (2.72 nM)[1][2] | Moderate (59 nM) | Moderate (94 nM)[1] |
| In Vivo Efficacy (Non-imaging) | Demonstrated reduction of Smad2 phosphorylation in mouse skin | Shown to inhibit tumor growth in various xenograft models[3] | Shown to inhibit tumor growth and metastasis in preclinical models |
| In Vivo Imaging Data | Not yet published | Not reported using bioluminescence or PET for mechanism of action | Demonstrated inhibition of Smad-dependent bioluminescence in vivo |
Conclusion
This compound is a highly potent and selective inhibitor of ALK5 with demonstrated in vitro and in vivo activity. While direct in vivo imaging data for this compound is not yet available, the established methodologies using Smad-responsive bioluminescent reporters provide a clear and robust strategy for its future in vivo validation. The high in vitro potency of this compound suggests that it may offer advantages over existing ALK5 inhibitors. In vivo imaging will be a critical tool to further elucidate its pharmacodynamic profile and therapeutic potential in various disease models. This guide provides the foundational information and experimental framework for researchers to effectively utilize and validate the activity of this promising compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. In vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Analysis of Smad-Dependent TGF-β Signaling in Live Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioluminescence analysis of Smad-dependent TGF-beta signaling in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TP0427736 Hydrochloride Against Novel TGF-β Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of numerous pathologies, most notably cancer and fibrosis. Consequently, the development of potent and selective inhibitors of this pathway is a key focus of modern drug discovery. This guide provides an objective comparison of TP0427736 hydrochloride, a potent ALK5 inhibitor, with two novel TGF-β pathway inhibitors, Galunisertib (B1674415) and Vactosertib.
Executive Summary
This guide presents a head-to-head comparison of three key inhibitors of the TGF-β pathway: this compound, Galunisertib, and Vactosertib. The comparison is based on their mechanism of action, in vitro potency, and cellular activity. All three compounds are potent inhibitors of ALK5, the type I TGF-β receptor kinase, a pivotal mediator of TGF-β signaling.
Based on the available data, this compound demonstrates the highest potency in biochemical assays against ALK5. However, Vactosertib also shows very high potency and has been reported to be significantly more potent than Galunisertib in cellular assays. The selection of an appropriate inhibitor will ultimately depend on the specific research application, desired selectivity profile, and the biological context being investigated.
Mechanism of Action: Targeting the Canonical TGF-β/SMAD Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II TGF-β receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a multitude of cellular processes.
This compound, Galunisertib, and Vactosertib all function as ATP-competitive inhibitors of the ALK5 kinase domain. By binding to the ATP pocket of ALK5, they prevent its autophosphorylation and subsequent phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.
Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound, Galunisertib, and Vactosertib based on publicly available data. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, variations in assay formats and conditions should be taken into consideration when interpreting these data.
Table 1: In Vitro Potency Against ALK5 Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | ALK5 | 2.72 [1][2][3][4][5] | Kinase Assay |
| Galunisertib | ALK5 | 56[1][6] | Kinase Assay |
| ALK5 | 77.7 - 172[7] | Kinase Assay | |
| Vactosertib | ALK5 | 11 - 13[5][8] | Kinase Assay |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Table 2: Cellular Activity - Inhibition of SMAD2/3 Phosphorylation
| Compound | Cellular IC50 (nM) | Cell Line |
| This compound | 8.68 [1][2][3][4][5] | A549 |
| Galunisertib | Data not consistently reported in a comparable format | Various |
| Vactosertib | 10-30[9] | 4T1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation and comparison of these ALK5 inhibitors.
ALK5 Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of TP0427736 Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of TP0427736 hydrochloride, a potent ALK5 inhibitor used in research, are critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a fundamental aspect of laboratory safety and regulatory compliance. While specific safety data sheets (SDS) for this compound were not publicly available, general principles of chemical waste management, as outlined in various institutional and regulatory guidelines, provide a clear framework for its safe disposal. All chemical waste must be handled in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential to mitigate risks associated with chemical waste. The following steps provide a comprehensive guide for the disposal of this compound.
1. Waste Identification and Classification: The first crucial step is to determine if the chemical waste is hazardous. This is based on its characteristics: ignitability, corrosivity, reactivity, and toxicity. As a potent kinase inhibitor, this compound should be treated as a toxic and therefore hazardous waste.
2. Proper Containerization: Hazardous waste must be collected in a container that is compatible with the chemical. The original container is often a suitable choice. Containers must be in good condition, leak-proof, and have a secure, tightly fitting cap. It is imperative to keep waste containers closed except when adding waste.
3. Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration of each component, and the date when waste was first added to the container.
4. Segregation of Waste: Incompatible chemicals should never be mixed. This compound waste should be stored separately from other chemical waste streams to prevent potentially hazardous reactions. As a general guideline, acids, bases, oxidizers, and solvents should be kept in separate containers.
5. Safe Storage: Hazardous waste must be stored in a designated, secure area away from general laboratory traffic. This storage area should have secondary containment to capture any potential leaks or spills.
6. Arrange for Professional Disposal: Partner with a licensed and certified hazardous waste disposal company for the final removal and disposal of the chemical waste. Laboratory personnel should not attempt to dispose of hazardous chemicals through standard waste streams.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide maximum accumulation volumes for hazardous waste.
| Parameter | Guideline | Recommended Container Type |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | Original or chemically compatible container |
| Maximum Acutely Toxic Waste Accumulation | 1 quart | Original or chemically compatible container |
It is crucial for all laboratory personnel to receive training on hazardous waste handling and disposal procedures to ensure a safe working environment and adherence to all applicable regulations.
Personal protective equipment for handling TP0427736 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TP0427736 hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Product Identification and Properties
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Not available |
| CAS Number | 2459963-17-6[1][2] |
| Molecular Formula | C₁₄H₁₁ClN₄S₂ |
| Molecular Weight | 334.85 g/mol [3] |
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be needed for handling large quantities or if dust is generated. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[4] Avoid the formation of dust and aerosols.[4] Use only in areas with appropriate exhaust ventilation.[4] |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |
First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers.[4] Remove contact lenses if present and easy to do so.[4] Seek prompt medical attention.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[4] Remove contaminated clothing and shoes.[4] Seek medical attention.[4] |
| Inhalation | Relocate to fresh air immediately.[4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water.[4] Do NOT induce vomiting.[4] Seek medical attention.[4] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Workflow
Caption: Workflow for cleaning up a this compound spill.
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses.[4]
Solubility Information
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| H₂O | 3.33 mg/mL (9.94 mM) | Requires sonication, warming, and heating to 60°C.[3] |
| DMSO | 2 mg/mL (5.97 mM) | Requires sonication, warming, and heating to 60°C.[3] |
Experimental Protocol: Stock Solution Preparation
This section provides a step-by-step guide for preparing stock solutions of this compound.
Stock Solution Preparation Workflow
Caption: Step-by-step workflow for preparing stock solutions.
Methodology:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Based on the desired concentration and experimental needs, select the appropriate solvent (e.g., H₂O or DMSO) from the solubility table above.
-
In a fume hood, add the solvent to the powder. To aid dissolution, utilize sonication, gentle warming, and heating up to 60°C as needed.[3]
-
Once the solid is fully dissolved, vortex the solution to ensure it is homogeneous.
-
For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C or -20°C as indicated in the storage guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
